3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKQYZQPMFUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188746 | |
| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35249-62-8 | |
| Record name | 2-Bromo-4,5-dimethoxybenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35249-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
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| Record name | 35249-62-8 | |
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| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
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| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.393 | |
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| Record name | 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG9MS3XRU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS number and properties
CAS Number: 35249-62-8
This technical guide provides a comprehensive overview of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a brominated aromatic nitrile compound.[1] It is typically a white powder with a high purity of ≥99%.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2][3] |
| Molecular Weight | 270.12 g/mol | [1][2][4] |
| Appearance | White Powder | [2][3] |
| Density | 1.375 g/cm³ | [2][3] |
| Boiling Point | 379.4°C at 760 mmHg | [2][3] |
| Flash Point | 183.3°C | [2][3] |
| Refractive Index | 1.537 | [2] |
| Melting Point | 74-81°C | [5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 35249-62-8 | [1][2][4] |
| InChI | InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | [1][4] |
| InChIKey | PKRKQYZQPMFUJG-UHFFFAOYSA-N | [4] |
| SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC | [1][4] |
| EC Number | 609-105-1 | [4] |
| UNII | HG9MS3XRU5 | [4] |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a pivotal intermediate in the synthesis of Ivabradine.[1][2][5] Ivabradine is a medication used for the treatment of heart-related conditions such as chronic heart failure and angina.[1][2] The structural features of this compound, including the nitrile group and the brominated, methoxylated aromatic ring, make it a versatile building block for creating complex molecules in medicinal chemistry.[2]
Caption: Synthesis pathway of Ivabradine from the key intermediate.
Experimental Protocols: Synthesis
Two primary methods for the synthesis of this compound have been described.
Method 1: Bromination and Nitrilation
This method starts from (3,4-Dimethoxyphenyl)methyl alcohol and is reported to have a high yield for the bromination step.[1]
-
Starting Material: (3,4-Dimethoxyphenyl)methyl alcohol.[1]
-
Step 1: Bromination: The starting material is reacted with Br₂ in glacial acetic acid at 0°C. This step yields 2-bromo-4,5-dimethoxybenzyl alcohol with a reported yield of 95%.[1]
-
Step 2: Nitrilation: The resulting alcohol is then converted to the nitrile.[1]
Method 2: Aldehyde-Derived Pathway
This alternative pathway begins with 3,4-Dimethoxybenzaldehyde and has a lower overall yield compared to the first method.[1][5]
-
Step 1: Chain Extension: A propanenitrile group is introduced through condensation or nucleophilic addition.[1]
-
Step 2: Bromination: Bromination is then achieved at the 2-position of the aromatic ring.[1]
Caption: Comparative workflow of synthesis methods.
Safety and Handling
According to GHS hazard classifications, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[4]
Table 3: GHS Hazard Information
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral |
| H312: Harmful in contact with skin | Acute toxicity, dermal |
| H332: Harmful if inhaled | Acute toxicity, inhalation |
Proper storage is crucial to maintain the compound's quality and stability. It should be stored in a cool, dry, well-sealed container, away from moisture and strong light or heat.[2]
Conclusion
This compound is a well-characterized compound with significant utility in the pharmaceutical industry, particularly as a key building block for the synthesis of Ivabradine. Its synthesis is achievable through multiple routes, offering flexibility for chemical process development. Due to its potential hazards, appropriate safety precautions must be observed during handling and storage. This compound is intended for research and development purposes only.[1][3]
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. innospk.com [innospk.com]
- 3. This compound CAS 35249-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
physicochemical properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile
An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-4,5-dimethoxybenzenepropanenitrile is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its molecular structure, featuring a substituted benzene ring with bromo, methoxy, and propanenitrile functional groups, makes it a versatile building block in medicinal chemistry. Notably, it is a crucial precursor in the synthesis of Ivabradine, a bradycardic agent used in the treatment of myocardial ischemia and heart failure.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an illustrative representation of the signaling pathway of its prominent derivative, Ivabradine.
Physicochemical Properties
The following table summarizes the known . It is important to note that while some experimental data is available, other properties are computationally predicted and should be regarded as estimates.
| Property | Value | Source |
| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | PubChem[3] |
| CAS Number | 35249-62-8 | PubChem[3] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | PubChem[3] |
| Molecular Weight | 270.12 g/mol | PubChem[3] |
| Melting Point | 76-78 °C | Patents[4][5] |
| 74-81 °C | Patent[1] | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Mass Spectrometry (EI) | m/z: 267/269 (M⁺, 100/98), 252, 224, 145, 130, 117, 102, 75 | Patent[4] |
| ¹H-NMR Spectrum | While mentioned in patents, specific spectral data (chemical shifts, multiplicity) is not readily available in public sources. | |
| ¹³C-NMR Spectrum | Data not available |
Experimental Protocols: Synthesis
The synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile is typically achieved through a multi-step process starting from 3,4-dimethoxybenzaldehyde. The following protocols are based on methodologies described in patent literature.[4][5]
Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
-
Reaction Setup: In a reaction flask, dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid with stirring at room temperature.
-
Bromination: Slowly add 30.8ml (0.602 mol) of bromine to the solution. The reaction is maintained at a temperature of 20-30 °C for 6 hours.
-
Precipitation and Isolation: After the reaction period, add 200ml of water to the mixture to precipitate a yellow solid.
-
Purification: The solid is collected by suction filtration, washed with water, and then dried under a vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white crystalline solid. (Yield: 86.5%, mp: 151-152 °C).[4][5]
Step 2: Synthesis of 2-bromo-4,5-dimethoxycinnamonitrile
-
Reaction Setup: Dissolve 127.6g (0.52 mol) of 2-bromo-4,5-dimethoxybenzaldehyde in a mixture of 400ml of tetrahydrofuran (THF) and 200ml of acetonitrile.
-
Reaction: The solution is heated to reflux, and 35g (0.62 mol) of potassium hydroxide is added in batches. The reflux is maintained for 10 hours.
-
Work-up: After the reaction is complete, the solvent is removed by distillation. 200ml of water is added to the residue, and the product is extracted twice with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxycinnamonitrile. (Yield: 71.3%, mp: 147-149 °C).[4]
Step 3: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile
Two alternative reduction methods are presented:
Method A: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 120.0g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800ml of methanol.
-
Reduction: Add 20g of 10% palladium on carbon in batches. The mixture is then subjected to a hydrogen atmosphere, and the reduction reaction is carried out for 12 hours.
-
Isolation and Purification: After the reaction, the palladium catalyst is removed by filtration. The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 84.6%, mp: 76-78 °C).[4]
Method B: Chemical Reduction
-
Reaction Setup: Dissolve 99.5g (0.37 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 200ml of pyridine and 600ml of methanol.
-
Reduction: Add 27.6g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux. The reaction is maintained at reflux for 12 hours.
-
Work-up: After cooling, unreacted sodium borohydride is decomposed by the addition of 10% hydrochloric acid. The product is extracted twice with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 81.4%, mp: 76-78 °C).[4]
Visualizations
Experimental Workflow: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile
Caption: Synthetic pathway for 2-bromo-4,5-dimethoxybenzenepropanenitrile.
Signaling Pathway: Mechanism of Action of Ivabradine
Caption: Mechanism of action of Ivabradine.
References
- 1. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 5. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The document outlines its molecular formula, weight, and other physicochemical properties.
Chemical Identity and Properties
This compound is a brominated aromatic nitrile compound.[1] Its chemical structure and properties are fundamental for its application in the synthesis of more complex molecules.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C11H12BrNO2 | PubChem[2], SIELC Technologies[3], Home Sunshine Pharma[4], Vulcanchem[1] |
| Molecular Weight | 270.12 g/mol | PubChem[2], Vulcanchem[1] |
| Monoisotopic Mass | 269.00514 Da | PubChem[2] |
| CAS Number | 35249-62-8 | SIELC Technologies[3], Home Sunshine Pharma[4], Vulcanchem[1] |
| Density | 1.375 g/cm³ | Home Sunshine Pharma[4] |
| Boiling Point | 379.4 °C at 760 mmHg | Home Sunshine Pharma[4] |
| Flash Point | 183.3 °C | Home Sunshine Pharma[4] |
Applications in Pharmaceutical Synthesis
This compound is a significant intermediate in the synthesis of pharmaceuticals, most notably ivabradine.[1] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] The synthesis of ivabradine from this compound involves key steps such as cyclization and functionalization.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase (RP) HPLC method can be utilized for the analysis of this compound.[3]
-
Column: Newcrom R1, a reverse-phase column with low silanol activity.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]
-
Application: This method is suitable for analyzing the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[3]
Synthesis Methods Overview
Two potential synthesis pathways are noted, starting from different materials:
-
From (3,4-Dimethoxyphenyl)methyl alcohol: This method involves bromination using Br₂ in glacial acetic acid, followed by nitrilation.[1]
-
From 3,4-Dimethoxybenzaldehyde: This route involves a chain extension to introduce the propanenitrile group, followed by bromination at the 2-position.[1]
Logical Relationship Diagram
The following diagram illustrates the logical connection between the compound's name and its fundamental chemical properties.
Caption: Chemical Identity of this compound.
References
Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the production of various pharmaceutical compounds. The synthesis commences from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), and proceeds through a three-step sequence involving bromination, Knoevenagel condensation, and subsequent reduction. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from veratraldehyde is a well-established route. The overall transformation can be depicted as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Step 1: Bromination of Veratraldehyde
The first step involves the electrophilic aromatic substitution of veratraldehyde to introduce a bromine atom at the 2-position of the benzene ring, yielding 2-Bromo-4,5-dimethoxybenzaldehyde. Two effective methods are presented below.
Method A: Using Bromine in Methanol
This method provides a high yield of the desired product.[1]
-
Materials:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
-
Methanol
-
Bromine
-
Water
-
-
Procedure:
-
In a suitable glass reactor, dissolve mill-powdered veratraldehyde (4.0 kg, 24.07 mol) in methanol (25 L) with stirring. Heating to 30°C may be necessary to achieve a homogeneous solution.[1]
-
Cool the solution and add bromine (4.4 kg, 27.53 mol) while maintaining the temperature below 40°C with cooling.[1]
-
Stir the reaction mixture at this temperature for 1 hour.[1]
-
Heat the reaction mixture under reflux and distill off a portion of the methanol (approximately 9.5 L).[1]
-
Cool the mixture to 20°C and add water (15 L) with stirring to precipitate the product.[1]
-
Filter the resulting slurry and wash the collected solid with cold methanol (3 x 5 L).[1]
-
Dry the product in vacuo at 50°C to obtain colorless to slightly yellowish crystals of 2-Bromo-4,5-dimethoxybenzaldehyde.[1]
-
Method B: Using Potassium Bromate and Hydrobromic Acid
This alternative procedure utilizes an in-situ generation of bromine.[2]
-
Materials:
-
Veratraldehyde
-
Potassium bromate (KBrO₃)
-
Glacial acetic acid
-
Hydrobromic acid (HBr, 47%)
-
Ice water
-
Sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
In a round bottom flask, place veratraldehyde (10 mmol) and add potassium bromate (3.3 mmol) followed by glacial acetic acid (5 mL) at room temperature.[2]
-
Stir the mixture using a magnetic stirrer and add hydrobromic acid (1 mL, 47%) drop by drop.[2]
-
Continue stirring for 45 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Pour the reaction mixture into ice water (50 mL) and stir for 10 minutes.[2]
-
Add sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.[2]
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-Bromo-4,5-dimethoxybenzaldehyde.
-
Step 2: Knoevenagel Condensation
The second step is a Knoevenagel condensation between 2-Bromo-4,5-dimethoxybenzaldehyde and a compound containing an active methylene group. A common method involves the use of acetonitrile.[3]
-
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Acetonitrile
-
Sodium hydroxide
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde (122.0 g, 0.50 mol) in acetonitrile (600 mL).[3]
-
Heat the solution to reflux and add sodium hydroxide (24.0 g, 0.60 mol) in batches.[3]
-
Continue the reflux for 10 hours, adding additional acetonitrile (100 mL) in two portions during this time.[3]
-
After the reaction is complete, concentrate the mixture.[3]
-
Add water (200 mL) and extract the product with ethyl acetate twice.[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.[3]
-
Recrystallize the crude product from ethanol to obtain 2-Bromo-4,5-dimethoxycinnamonitrile.[3]
-
Step 3: Reduction of 2-Bromo-4,5-dimethoxycinnamonitrile
The final step is the reduction of the carbon-carbon double bond of the cinnamonitrile intermediate to yield the target compound, this compound. Two effective reduction methods are provided.
Method A: Using Potassium Borohydride
This method employs a chemical reducing agent.[3]
-
Materials:
-
2-Bromo-4,5-dimethoxycinnamonitrile
-
Pyridine
-
Methanol
-
Potassium borohydride (KBH₄)
-
Hydrochloric acid (10%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol) in a mixture of pyridine (100 mL) and methanol (400 mL).[3]
-
Add potassium borohydride (48.6 g, 0.90 mol) in batches, allowing the temperature to slowly rise to reflux.[3]
-
Maintain the reflux for 24 hours.[3]
-
After cooling, decompose the excess potassium borohydride by adding 10% hydrochloric acid.[3]
-
Extract the product with ethyl acetate twice.[3]
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent.[3]
-
Recrystallize the crude product from ethanol to obtain white crystals of this compound.[3]
-
Method B: Catalytic Hydrogenation
This method utilizes catalytic hydrogenation for the reduction.[4]
-
Materials:
-
2-Bromo-4,5-dimethoxycinnamonitrile
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethanol
-
-
Procedure:
-
Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol) in methanol (800 mL).[4]
-
Add 10% palladium on carbon (20 g) in batches.[4]
-
Carry out the reduction reaction under a hydrogen atmosphere for 12 hours.[4]
-
After the reaction is complete, filter off the palladium on carbon catalyst.[4]
-
Evaporate the solvent from the filtrate.[4]
-
Recrystallize the crude product from ethanol to obtain white crystals of this compound.[4]
-
Quantitative Data Summary
The following tables summarize the quantitative data reported for each synthetic step.
Table 1: Bromination of Veratraldehyde
| Method | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| A | Bromine | Methanol | 90-92 | 143-146 | [1] |
| B | KBrO₃, HBr | Acetic Acid | 21.63 - 82.03 | 142-144 | [2][5] |
Table 2: Knoevenagel Condensation of 2-Bromo-4,5-dimethoxybenzaldehyde
| Reactant | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Acetonitrile | Sodium hydroxide | Acetonitrile | 68.5 | 147-148 | [3] |
Table 3: Reduction of 2-Bromo-4,5-dimethoxycinnamonitrile
| Method | Reducing Agent | Solvent | Yield (%) | Melting Point (°C) | Reference |
| A | Potassium borohydride | Pyridine/Methanol | 80.5 | 76-78 | [3] |
| B | H₂ / 10% Pd/C | Methanol | 84.6 | 76-78 | [4] |
An overall yield of approximately 51% for the three-step synthesis from veratraldehyde has also been reported.[6]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from veratraldehyde is a robust and scalable process. The methodologies presented in this guide offer high-yielding routes to the target molecule, with options for different reagent choices and reaction conditions. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
- 2. sunankalijaga.org [sunankalijaga.org]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 4. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. This compound (35249-62-8) for sale [vulcanchem.com]
Starting Materials for the Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1][2][3] The document outlines various synthetic strategies, presents quantitative data in tabular format for easy comparison, and provides detailed experimental protocols for key reactions.
Core Synthetic Strategies
The synthesis of this compound predominantly commences from readily available 3,4-dimethoxy-substituted benzene derivatives. The main approaches involve the bromination of the aromatic ring at the 2-position, followed by the introduction and modification of a three-carbon nitrile side chain. The choice of the initial starting material influences the overall synthetic route and efficiency.
The primary starting materials that will be discussed are:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
(3,4-Dimethoxyphenyl)methyl alcohol
-
3,4-Dimethoxytoluene
Synthesis Pathways and Key Intermediates
The following diagram illustrates the logical relationships between the different starting materials and the key intermediates leading to the target molecule, this compound.
Caption: Synthetic pathways from common starting materials to this compound.
Quantitative Data Summary
The following tables summarize the reported yields for the key transformations in the synthesis of this compound and its intermediates.
Table 1: Bromination of 3,4-Dimethoxy Derivatives
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | Br₂ | Methanol | 90-92 | [4] |
| 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | Br₂ | Acetic Acid | 86.5 | [5] |
| (3,4-Dimethoxyphenyl)methyl alcohol | 2-Bromo-4,5-dimethoxybenzyl alcohol | Br₂ | Glacial Acetic Acid | 95 | [1] |
| 3,4-Dimethoxytoluene | 2-Bromo-4,5-dimethoxybenzyl bromide | Bromate, Bromide, H₂SO₄, Initiator | Non-polar solvent | up to 85 | [6] |
Table 2: Overall Yields for Multi-step Syntheses
| Starting Material | Overall Yield (%) | Number of Steps | Reference |
| 3,4-Dimethoxybenzaldehyde | 51 | 3 | [2] |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 65 | 3 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experimental steps cited in the literature.
Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-Dimethoxybenzaldehyde
Reference: designer-drug.com[4]
Procedure:
-
A 30-L glass reactor is charged with 25 L of methanol.
-
Mill-powdered 3,4-dimethoxybenzaldehyde (4.0 kg, 24.07 mol) is added with stirring, resulting in a 5-8°C temperature drop.
-
The filling tube is rinsed with 2 L of methanol and closed.
-
The mixture is heated to 30°C, if necessary, to achieve a homogeneous solution.
-
Bromine (4.4 kg, 27.53 mol) is added while cooling to maintain the temperature below 40°C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
The reaction mixture is then heated under reflux to distill off 9.5 L of methanol.
-
The remaining mixture is cooled, and the precipitated product is isolated by filtration, washed with cold methanol, and dried. This process yields 2-bromo-4,5-dimethoxybenzaldehyde with a reported yield of 90-92%.
Protocol 2: Synthesis of 2-Bromo-4,5-dimethoxy cinnamyl nitrile from 2-Bromo-4,5-dimethoxybenzaldehyde
Reference: CN101407474A[5]
Procedure:
-
In a reaction flask, 127.6 g (0.52 mol) of 2-bromo-4,5-dimethoxybenzaldehyde is dissolved in 400 ml of tetrahydrofuran (THF) and 200 ml of acetonitrile.
-
The solution is heated to reflux.
-
Potassium hydroxide (35 g, 0.62 mol) is added in batches.
-
The reaction is refluxed for 10 hours.
-
After the reaction is complete, the solvent is removed by distillation.
-
200 ml of water is added to the residue, and the mixture is extracted twice with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.
-
Recrystallization from ethanol affords 99.5 g of 2-bromo-4,5-dimethoxy cinnamyl nitrile as a pale brown solid (71.3% yield).
Protocol 3: Synthesis of this compound from 2-Bromo-4,5-dimethoxy cinnamyl nitrile
Reference: CN101407474A[5]
Procedure:
-
120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxy cinnamyl nitrile is dissolved in 100 ml of pyridine and 400 ml of methanol.
-
Potassium borohydride (48.6 g, 0.90 mol) is added in batches.
-
The temperature is slowly raised to reflux, and the reaction is maintained for 24 hours.
-
After cooling, the reaction is quenched by adding 10% hydrochloric acid to decompose the excess potassium borohydride.
-
The mixture is extracted twice with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.
-
Recrystallization from ethanol yields 97.4 g of 2-bromo-4,5-dimethoxy benzenepropanenitrile as white crystals (80.5% yield).
Protocol 4: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol from (3,4-Dimethoxyphenyl)methyl alcohol
Reference: Vulcanchem[1]
Procedure:
-
(3,4-Dimethoxyphenyl)methyl alcohol is reacted with Br₂ in glacial acetic acid at 0°C.
-
This reaction yields 2-bromo-4,5-dimethoxybenzyl alcohol with a reported yield of 95%.[1]
Concluding Remarks
The synthesis of this compound can be achieved through various pathways, primarily starting from commercially available 3,4-dimethoxybenzene derivatives. The choice of starting material and synthetic route will depend on factors such as reagent availability, cost, and desired scale of production. The methods presented in this guide offer high-yielding and well-documented procedures for the preparation of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this information to select and optimize the most suitable synthetic strategy for their specific needs.
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 6. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Synthesis, Properties, and Applications
A Core Intermediate in Pharmaceutical Manufacturing
Introduction
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a brominated aromatic nitrile, is a crucial intermediate in the synthesis of significant pharmaceutical compounds, most notably Ivabradine.[1] Identified by its CAS number 35249-62-8, this compound's molecular structure is foundational for the creation of complex heterocyclic systems.[1][2] This technical guide provides a comprehensive review of its synthesis, chemical and physical properties, and its primary application in drug development, with a focus on detailed experimental protocols and data for researchers, scientists, and drug development professionals. While this compound is primarily valued as a synthetic intermediate, we will also explore the potential biological activities of structurally related molecules to provide a broader context for its chemical significance.
Physicochemical Properties
This compound is typically a white to beige solid.[3] Its stability under standard conditions and its reactivity, particularly the bromine and nitrile functionalities, make it a versatile reagent in multi-step organic synthesis.[4]
| Property | Value | Reference |
| CAS Number | 35249-62-8 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [1] |
| Molecular Weight | 270.12 g/mol | [1] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 76-78 °C | [5] |
| Boiling Point | 379.4 °C at 760 mmHg | [6] |
| Density | 1.375 g/cm³ | [6] |
| Flash Point | 183.3 °C | [6] |
| Refractive Index | 1.537 | [6] |
Synthesis of this compound
The synthesis of this compound is well-documented in patent literature, with two primary routes being the most common. The more efficient and industrially viable method starts from 3,4-dimethoxybenzaldehyde.[1]
Synthetic Pathway Overview
The overall synthesis from 3,4-dimethoxybenzaldehyde involves three main stages: bromination of the starting aldehyde, conversion to the cinnamonitrile derivative, and subsequent reduction to the desired propanenitrile.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
-
Materials: 3,4-dimethoxybenzaldehyde (100 g, 0.602 mol), glacial acetic acid (400 ml), bromine (30.8 ml, 0.602 mol), water (200 ml).[5]
-
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction flask with stirring at room temperature.[5]
-
Slowly add bromine dropwise to the solution.[5]
-
Allow the reaction to proceed for 6 hours at 20-30 °C.[5]
-
Add water to the reaction mixture to precipitate the product.[5]
-
Collect the yellow solid by suction filtration, wash with water, and dry under vacuum.[5]
-
-
Yield: 127.6 g (86.5%) of white crystalline 2-bromo-4,5-dimethoxybenzaldehyde.[5]
-
Melting Point: 151-152 °C.[5]
Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile
-
Materials: 2-Bromo-4,5-dimethoxybenzaldehyde (127.6 g, 0.52 mol), tetrahydrofuran (400 ml), acetonitrile (200 ml), potassium hydroxide (35 g, 0.62 mol), ethyl acetate, water.[7]
-
Procedure:
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a mixture of tetrahydrofuran and acetonitrile.[7]
-
Heat the solution to reflux and add potassium hydroxide in portions.[7]
-
Continue refluxing for 10 hours.[7]
-
After the reaction is complete, evaporate the solvents.[7]
-
Add water to the residue and extract twice with ethyl acetate.[7]
-
Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent.[7]
-
Recrystallize the crude product from ethanol.[7]
-
-
Yield: 99.5 g (71.3%) of brown-yellow powdered 2-bromo-4,5-dimethoxycinnamonitrile.[7]
-
Melting Point: 147-149 °C.[7]
-
¹H-NMR (CDCl₃, 400MHz): δ 3.84 (s, 6H), 5.68 (d, 1H, J=16.4 Hz), 6.88 (s, 1H), 7.00 (s, 1H), 7.66 (d, 1H, J=16.4 Hz).[8]
Step 3: Synthesis of this compound
-
Materials: 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol), methanol (800 ml), 10% palladium on carbon (20 g), hydrogen gas, ethanol.[7]
-
Procedure:
-
Dissolve 2-bromo-4,5-dimethoxycinnamonitrile in methanol.[7]
-
Add 10% palladium on carbon in portions.[7]
-
Carry out the reduction reaction under a hydrogen atmosphere for 12 hours.[7]
-
After the reaction is complete, filter off the palladium on carbon.[7]
-
Evaporate the solvent.[7]
-
Recrystallize the product from ethanol.[7]
-
-
Yield: 102.4 g (84.6%) of white crystalline this compound.[7]
-
Melting Point: 76-78 °C.[5]
Application in the Synthesis of Ivabradine
The primary application of this compound is as a key intermediate in the synthesis of Ivabradine.[1] The next crucial step in this synthesis is the intramolecular cyclization to form 4,5-dimethoxy-1-cyanobenzocyclobutane.[9]
Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane
Caption: Conversion of the title compound to a key Ivabradine intermediate.
Detailed Experimental Protocol for Cyclization
-
Materials: this compound (224.0 g, 0.83 mol), liquid ammonia, sodium amide (NaNH₂) (39.0 g, 1.0 mol), ammonium chloride (NH₄Cl) (20.0 g), water (1000 ml), ethanol.[9]
-
Procedure:
-
In a solution of the starting propanenitrile in liquid ammonia at -45 °C, add sodium amide in portions.[9]
-
Stir the reaction mixture at -45 °C for 2 hours.[9]
-
Evaporate the excess liquid ammonia.[9]
-
Add ammonium chloride and then water in portions.[9]
-
Allow the mixture to stand at room temperature, during which greyish crystals will separate.[9]
-
Collect the crystals and recrystallize from ethanol.[9]
-
-
Yield: 116.5 g (74%) of 4,5-Dimethoxy-1-cyanobenzocyclobutane as a colorless powder.[9]
Background on Biological Activity
Direct experimental data on the intrinsic biological activity of this compound is not extensively reported in the scientific literature. Its primary role is that of a synthetic precursor. However, the structural motifs present in the molecule—a substituted benzonitrile core—are found in compounds with a range of biological activities.
-
Anticancer Activity: Benzonitrile and related heterocyclic structures are known scaffolds for the development of novel anticancer agents.[3] The introduction of bromine atoms can influence the cytotoxic and antiproliferative properties of these compounds.[3] For instance, certain N-substituted benzimidazole acrylonitriles have demonstrated potent and selective antiproliferative activity in the submicromolar range against various human cancer cell lines, acting as tubulin polymerization inhibitors.[10]
-
Antimicrobial Activity: The presence of bromine and a nitrile group on an aromatic ring are features that can contribute to antimicrobial efficacy.[3] Various synthetic compounds containing these moieties have been explored for their activity against pathogenic bacteria and fungi.[3] For example, some sulfonamide derivatives containing a bromo-substituted benzoxazole moiety have shown significant antibacterial activity.[11]
Summary
This compound is a compound of significant interest in the pharmaceutical industry due to its essential role as a key intermediate in the synthesis of Ivabradine. The synthetic routes to this compound are well-established, with the pathway starting from 3,4-dimethoxybenzaldehyde offering high yields and industrial scalability. While the intrinsic biological profile of this compound has not been a primary focus of research, its structural components are present in various biologically active molecules, suggesting a potential for further investigation in drug discovery. This guide provides a detailed overview of its synthesis and application, offering valuable information for researchers and professionals in the field of drug development.
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. CN104557573B - The preparation method of (1S) 4,5 dimethoxy 1 [(methylamino) methyl] benzocyclobutane hydrochloride - Google Patents [patents.google.com]
- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,5-Dimethoxy-1-cyanobenzocyclobutane synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and primary applications, with a focus on its role in the production of the cardiovascular drug Ivabradine.
Chemical Identity and Properties
The compound, identified by the IUPAC name This compound , is a brominated aromatic nitrile.[1][2] It is also known by synonyms such as 2-Bromo-4,5-dimethoxybenzenepropanenitrile and 2-Bromo-4,5-dimethoxyhydrocinnamonitrile.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 35249-62-8 | [1][3] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2] |
| Molecular Weight | 270.12 g/mol | [1][2] |
| Appearance | White powder/crystals | [3][5] |
| Melting Point | 74-81 °C | [6] |
| Boiling Point | 379.4 °C at 760 mmHg | [3][4] |
| Density | 1.375 g/cm³ | [3][4] |
| Flash Point | 183.3 °C | [3][4] |
| Refractive Index | 1.537 | [3] |
| InChI | InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | [1][2] |
| SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC | [1][2] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through multi-step processes, often starting from 3,4-dimethoxybenzaldehyde or related compounds. Below are detailed experimental protocols derived from patented industrial methods.
Method 1: Synthesis from 3,4-Dimethoxybenzaldehyde
This pathway involves the bromination of 3,4-dimethoxybenzaldehyde, followed by a series of reactions to introduce the propanenitrile side chain. The overall yield for this multi-step process is approximately 51%.[6][7]
Step 1: Bromination of 3,4-Dimethoxybenzaldehyde
-
Reactants : 3,4-dimethoxybenzaldehyde (100g, 0.602 mol) and bromine (30.8 ml, 0.602 mol).[5]
-
Solvent : Glacial acetic acid (400 ml).[5]
-
Procedure : Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid at room temperature. Slowly add bromine to the solution. The reaction is maintained at 20-30 °C for 6 hours. Water (200 ml) is then added to precipitate the product. The resulting yellow solid is collected via suction filtration, washed with water, and vacuum-dried.[5]
-
Product : 2-bromo-4,5-dimethoxybenzaldehyde.[5]
-
Yield : 86.5%.[5]
Step 2: Formation of 2-bromo-4,5-dimethoxycinnamonitrile
-
Procedure : The 2-bromo-4,5-dimethoxybenzaldehyde is reacted with acetonitrile in the presence of a catalyst.[5][8]
-
Product : A yellow solid of 2-bromo-4,5-dimethoxycinnamonitrile is precipitated, cooled, extracted, and dried.[5][8]
Step 3: Reduction to this compound
-
Reactants : 2-bromo-4,5-dimethoxycinnamonitrile (120.0g, 0.45 mol).[5]
-
Reducing Agent : Hydrogen gas with 10% palladium on carbon (20g) as a catalyst.[5]
-
Solvent : Methanol (800 ml).[5]
-
Procedure : The cinnamonitrile derivative is dissolved in methanol, and the palladium on carbon catalyst is added in batches. Hydrogen gas is introduced, and the reduction reaction proceeds for 12 hours. After completion, the palladium on carbon is filtered off, and the solvent is evaporated. The final product is recrystallized from ethanol.[5]
-
Product : this compound as white crystals.[5]
-
Yield : 84.6%.[5]
An alternative reduction method uses potassium borohydride.[5]
Method 2: Synthesis from (3,4-Dimethoxyphenyl)methyl alcohol
This method is noted for its high efficiency, particularly in the initial bromination step.[1]
Step 1: Bromination
-
Starting Material : (3,4-Dimethoxyphenyl)methyl alcohol.[1]
-
Reagents : Bromine (Br₂) in glacial acetic acid.[1]
-
Conditions : The reaction is carried out at 0°C.[1]
-
Product : 2-bromo-4,5-dimethoxybenzyl alcohol.[1]
-
Yield : 95%.[1]
Step 2: Nitrilation
-
Procedure : The resulting alcohol is converted to the final nitrile product through oxidation or a substitution reaction.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound starting from 3,4-dimethoxybenzaldehyde.
Caption: Synthesis pathway from 3,4-dimethoxybenzaldehyde.
Applications in Pharmaceutical Synthesis
The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Ivabradine .[1][3][7] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][3]
The synthesis of Ivabradine from this intermediate generally involves:
-
Cyclization : An intramolecular reaction to form a bicyclic structure.[1]
-
Functionalization : The introduction of other necessary functional groups, such as a methylamino substituent.[1]
-
Salt Formation : Conversion into a pharmaceutically acceptable salt, commonly the hydrochloride salt.[1]
Beyond its role in Ivabradine synthesis, the unique structure of this compound, which includes a nitrile group and a substituted aromatic ring, makes it a valuable building block for creating other complex heterocyclic compounds in medicinal chemistry and material science.[3]
Role in Ivabradine Synthesis Diagram
This diagram shows the logical relationship of this compound as a key intermediate in the production of Ivabradine.
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound CAS 35249-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 6. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 7. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 8. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Spectral Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1][2] This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectral analysis.
Core Spectral Data
The following tables summarize the anticipated spectral data for this compound based on its chemical structure and established principles of spectroscopic analysis for aromatic and halogenated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Singlet | 1H | Ar-H |
| ~ 6.8 - 7.0 | Singlet | 1H | Ar-H |
| ~ 3.9 | Singlet | 3H | OCH₃ |
| ~ 3.8 | Singlet | 3H | OCH₃ |
| ~ 2.9 - 3.1 | Triplet | 2H | Ar-CH₂ |
| ~ 2.6 - 2.8 | Triplet | 2H | CH₂-CN |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 152 | Ar-C-O |
| ~ 148 - 150 | Ar-C-O |
| ~ 118 - 120 | Ar-C-H |
| ~ 117 - 119 | -CN (Nitrile Carbon) |
| ~ 115 - 117 | Ar-C-Br |
| ~ 113 - 115 | Ar-C-H |
| ~ 56 | OCH₃ |
| ~ 55 | OCH₃ |
| ~ 30 - 35 | Ar-CH₂ |
| ~ 18 - 22 | CH₂-CN |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 2250 - 2240 | Medium | C≡N (Nitrile) Stretch |
| ~ 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1250 - 1000 | Strong | C-O (Ether) Stretch |
| ~ 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
| ~ 600 - 500 | Medium | C-Br Stretch |
Mass Spectrometry (MS) Data
| m/z Ratio | Relative Abundance | Assignment |
| 271 | ~50% | [M+2]⁺ (with ⁸¹Br isotope) |
| 269 | ~50% | [M]⁺ (with ⁷⁹Br isotope) |
| 256/254 | Variable | [M-CH₃]⁺ |
| 230/228 | Variable | [M-CH₂CN]⁺ |
| 190 | Variable | [M-Br-H]⁺ |
| 175 | Variable | [M-Br-CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired using a standard NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The solvent should fully dissolve the compound and not have interfering signals in the regions of interest.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is utilized.[3]
-
Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25 °C).[3]
-
Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Acquisition: A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain adequate signal intensity.
Infrared (IR) Spectroscopy
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: The sample can be prepared using one of the following methods:
-
KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. Aromatic compounds typically show characteristic absorptions in the regions of 3100-3000 cm⁻¹ (=C-H stretch), 1600-1585 cm⁻¹, and 1500-1400 cm⁻¹ (C=C stretching).[4]
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule.
Sample Introduction: The sample can be introduced into the mass spectrometer via:
-
Direct Insertion Probe: For solid samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, often using a mobile phase of acetonitrile and water with formic acid for MS compatibility.[5]
Data Acquisition:
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z units.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for spectral data acquisition and analysis.
References
Crystal Structure Analysis of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile, a key intermediate in the synthesis of the cardiovascular drug Ivabradine.[1][2][3][4] The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and a summary of its molecular and supramolecular features.
Crystallographic and Molecular Structure
The crystal structure of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile (C₁₁H₁₂BrNO₂) was determined by single-crystal X-ray diffraction.[5] The compound crystallizes in the tetragonal space group P4₂bc.[5] The molecule consists of a brominated and dimethoxylated benzene ring attached to a propiononitrile chain.
A notable feature of the molecular structure is a weak intramolecular C—H⋯Br hydrogen bond, which results in the formation of a five-membered ring.[5][6][7] This ring adopts an envelope conformation.[5][6][7] In the crystal lattice, molecules are linked by intermolecular C—H⋯O hydrogen bonds, contributing to the stability of the crystal packing.[5][6]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data and collection parameters for 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile.[5]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.13 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4₂bc |
| Unit Cell Dimensions | a = 17.552 (3) Å, c = 7.4870 (15) Å |
| Unit Cell Volume | 2306.5 (7) ų |
| Z | 8 |
| Density (calculated) | 1.556 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 294 (2) K |
| Crystal Size | 0.30 × 0.10 × 0.10 mm |
Intermolecular Hydrogen Bond Geometry
The key intermolecular interaction stabilizing the crystal structure is a C—H⋯O hydrogen bond. The geometric parameters for this interaction are provided below.[5]
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| C2—H2A···O1 | 0.97 | 2.32 | 3.193 (8) | 150 |
Experimental Protocols
Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile
The synthesis of the title compound was achieved through the decarboxylation of β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid.[5]
Procedure:
-
16 mmol of β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid was dissolved in 10 ml of dimethylacetamide.
-
The mixture was heated to 443 K.
-
The reaction proceeded for 30 minutes, ceasing upon the evolution of the calculated amount of CO₂.
-
The reaction mixture was then poured into water and left to stand overnight.
-
The resulting crystals were separated, collected, and washed with water and hexane.[5]
Single-Crystal Growth
Crystals of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution.[5]
X-ray Data Collection and Refinement
Data Collection:
-
An Enraf–Nonius CAD-4 diffractometer was used for data collection.[5]
-
The radiation source was a fine-focus sealed tube with graphite-monochromated Mo Kα radiation.[5]
-
Data was collected using ω/2θ scans.[5]
-
A ψ scan absorption correction was applied.[5]
Structure Refinement:
-
The structure was solved and refined against F².[5]
-
Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[5]
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the crystal structure analysis and the logical relationship of the compound as a synthetic intermediate.
Caption: Experimental workflow from synthesis to final structure determination.
Caption: Logical pathway showing the role of the title compound in the synthesis of Ivabradine.
References
- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. MD4477B1 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts threof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 4. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 5. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(2-Bromo-4,5-dimethoxy-phen-yl)propiononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of the antianginal medication, Ivabradine.[1] This document outlines its physicochemical properties, detailed experimental protocols for solubility and stability assessment, and potential degradation pathways. The information herein is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound (CAS Number: 35249-62-8) is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems and under different storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2] |
| Molecular Weight | 270.12 g/mol | [1][2] |
| Appearance | White powder (predicted) | [3] |
| Boiling Point | 379.4 °C at 760 mmHg (predicted) | [3] |
| Density | 1.375 g/cm³ (predicted) | [3] |
| Flash Point | 183.3 °C (predicted) | [3] |
| LogP | 2.5 (predicted) | [2] |
| Refractive Index | 1.537 (predicted) | [3] |
| Solubility | Estimated to be soluble in organic solvents like dichloromethane and chloroform. | [4] |
Role in Pharmaceutical Synthesis
This compound is a crucial starting material in the multi-step synthesis of Ivabradine.[3][5][6][7][8] The following diagram illustrates a simplified synthetic pathway.
Caption: Simplified synthesis pathway of Ivabradine.
Solubility Profile
This protocol outlines the steps for determining the solubility of the target compound in various solvents at different temperatures.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetonitrile, dichloromethane) in a sealed flask.
-
Prepare separate flasks for each solvent and for each temperature to be tested (e.g., 25 °C and 37 °C).
-
-
Equilibration:
-
Agitate the flasks at a constant temperature using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
-
-
Sample Collection and Preparation:
-
Allow the flasks to stand undisturbed at the test temperature to allow undissolved solid to settle.
-
Withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).
-
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample and determine the concentration of the dissolved compound.
-
-
Data Reporting:
-
Express the solubility as mg/mL or mol/L.
-
Caption: Workflow for shake-flask solubility determination.
The results from the solubility experiments should be recorded in a structured format as shown in Table 2.
Table 2: Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| 37 | |||
| Ethanol | 25 | ||
| 37 | |||
| Methanol | 25 | ||
| 37 | |||
| Acetonitrile | 25 | ||
| 37 | |||
| Dichloromethane | 25 | ||
| 37 |
Stability Profile
The stability of this compound is a critical parameter for determining its shelf-life and appropriate storage conditions. Stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13][14]
A comprehensive stability study includes long-term, accelerated, and forced degradation studies.
-
Long-Term and Accelerated Stability Studies:
-
Store samples of the compound in controlled environment chambers under the conditions specified in Table 3.
-
At specified time points, withdraw samples and analyze for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC).
-
-
Forced Degradation (Stress) Studies:
-
Subject the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[13][15] The conditions are outlined in Table 4.
-
The extent of degradation should be targeted at 5-20%.[16]
-
Analyze the stressed samples to identify and quantify the degradation products.
-
Table 3: ICH Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound Manufacturer & Supplier in China | CAS 112466-27-8 | Structure, Properties, Applications, Safety Data [nj-finechem.com]
- 5. UY35149A - NEW SYNTHESIS PROCEDURE FOR 3 - (2-BROMO-4,5-DIMETOXIFENIL) PROPANONITRILE, AND APPLICATION TO THE SYNTHESIS OF IVABRADINE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE ACID - Google Patents [patents.google.com]
- 6. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 7. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
In-Depth Technical Guide: Safety and Handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS No. 35249-62-8), a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the compound's behavior under various conditions.
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| Appearance | White powder[1] |
| Boiling Point | 379.4°C at 760 mmHg[1] |
| Density | 1.375 g/cm³[1] |
| Flash Point | 183.3°C[1] |
| Refractive Index | 1.537[1] |
| Purity | Typically ≥99%[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[2] / H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[3] |
Signal Word: Danger[2] or Warning[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following diagram outlines the selection process for necessary PPE.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: Safe Handling in a Laboratory Setting
The following protocol outlines the safe handling of this compound in a research environment.
4.1. Preparation and Weighing
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as outlined in the PPE selection workflow.
-
Place a weigh boat on an analytical balance within the fume hood.
-
Carefully scoop the required amount of the compound onto the weigh boat, avoiding the generation of dust.
-
If dust is generated, ensure respiratory protection is in use.
-
Record the weight and securely close the stock container.
4.2. Dissolving and Transfer
-
Add the solvent to the reaction vessel within the fume hood.
-
Slowly add the weighed compound to the solvent while stirring to prevent splashing.
-
If transferring the solution, use a clean pipette or syringe.
-
Ensure all transfers are performed within the fume hood.
4.3. Post-Handling
-
Decontaminate all equipment used with an appropriate solvent.
-
Dispose of all waste, including gloves and weigh boats, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
The following diagram illustrates the safe handling workflow.
Caption: A generalized workflow for the safe handling of the compound in a laboratory.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Recommended storage temperatures are between 2-8°C.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Stability: The product is chemically stable under standard ambient conditions.[2]
First Aid and Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] Call a POISON CENTER or doctor.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Consult a physician. |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.[2] Do NOT induce vomiting. |
Spill Response: In case of a spill, follow the procedure outlined in the diagram below.
Caption: A logical workflow for responding to a spill of the compound.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[2] Do not let the product enter drains.[3] All disposal practices must be in accordance with local, state, and federal regulations.
This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the hazards of this compound and proper laboratory technique. Always consult the most recent Safety Data Sheet (SDS) before use.
References
- 1. Toxicity and quantitative structure-activity relationships of nitriles based on Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (35249-62-8) for sale [vulcanchem.com]
- 4. This compound | 35249-62-8 [chemicalbook.com]
Methodological & Application
Protocol for the synthesis of Ivabradine from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The synthetic route commences from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile and proceeds through key intermediates including a bicyclo[4.2.0]octatriene carbonitrile and a substituted benzazepinone. This protocol outlines the necessary reagents, reaction conditions, and purification methods for each step. Quantitative data regarding yields and purity are summarized for clarity. Additionally, diagrams illustrating the synthetic workflow and the signaling pathway of Ivabradine's mechanism of action are provided.
Introduction
Ivabradine selectively inhibits the I(f) "funny" current in the sinoatrial (SA) node, a key mechanism in the regulation of heart rate.[1][2][3] By blocking these channels, Ivabradine reduces the pacemaker firing rate, thereby lowering the heart rate without affecting myocardial contractility or blood pressure.[2][4] The synthesis of Ivabradine is a multi-step process involving the construction of its unique bicyclic and benzazepine moieties. The protocol detailed herein starts from the readily available this compound.[5][6]
Synthetic Pathway Overview
The synthesis of Ivabradine from this compound can be conceptually divided into two main parts: the synthesis of the key amine intermediate, (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine, and the synthesis of the benzazepinone side chain, followed by their coupling and final hydrogenation.
Experimental Protocols
Part 1: Synthesis of (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine
Step 1: Intramolecular Cyclization to 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
To a solution of sodium amide, prepared from sodium in liquid ammonia with a catalytic amount of ferric chloride, is added this compound in portions. The reaction mixture is stirred at ambient temperature for 2 hours. After evaporation of the excess ammonia, the reaction is quenched by the addition of ammonium chloride and water. The resulting precipitate is collected by filtration and recrystallized from ethanol to yield 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.
Step 2: Reduction to (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
To a solution of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in anhydrous tetrahydrofuran (THF), a solution of borane-THF complex is added dropwise at ambient temperature. The mixture is stirred for 12 hours. Ethanol is then carefully added to quench the excess borane, followed by the addition of an ethereal hydrogen chloride solution. The resulting hydrochloride salt of the amine is collected.
Step 3: N-Methylation
The (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride is treated with a base to obtain the free amine. The free amine is then dissolved in a suitable solvent and reacted with a methylating agent, such as ethyl chloroformate followed by reduction with lithium aluminum hydride, to yield N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine. Chiral resolution can be performed at this stage using a chiral acid like (d)-camphorsulfonic acid to isolate the desired (S)-enantiomer.
Part 2: Synthesis of 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Step 4: Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide is treated with concentrated hydrochloric acid in glacial acetic acid at room temperature. The reaction mixture is stirred for approximately 17 hours. The product is precipitated by pouring the reaction mixture onto crushed ice, filtered, washed with water, and dried to give 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This intermediate is then subjected to catalytic hydrogenation to yield 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.
Step 5: Alkylation to 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is reacted with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride in an appropriate solvent like dimethylformamide (DMF) to yield 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.
Part 3: Final Assembly of Ivabradine
Step 6: Coupling Reaction
(S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine is coupled with 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux conditions. This reaction yields (S)-3-(3-((((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
Step 7: Catalytic Hydrogenation to Ivabradine
The product from the previous step is dissolved in glacial acetic acid, and a palladium-carbon catalyst is added. The mixture is hydrogenated under atmospheric pressure for approximately 23 hours. After filtration of the catalyst, the filtrate is worked up by adjusting the pH with a base and extracting with an organic solvent. The organic phase is then dried and concentrated to afford Ivabradine base. The base can be further converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like isopropanol.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | This compound | NaNH₂, FeCl₃ | Liquid NH₃ | Ambient | 2 | ~74 | >95 |
| 2 | (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | Borane-THF complex | THF | Ambient | 12 | High | >95 |
| 3 | (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine | (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | Ethyl chloroformate, LiAlH₄, (d)-camphorsulfonic acid | THF | Reflux | - | - | >98 (chiral) |
| 4 | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | conc. HCl, Pd/C, H₂ | Acetic Acid | Ambient | 17 | ~77.5 | >99 |
| 5 | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | 1-Bromo-3-chloropropane, NaH | DMF | Ambient | - | Good | >98 |
| 6 | (S)-3-(3-((((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine and 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | K₂CO₃ | Acetone | Reflux | 18 | ~89 | >96 |
| 7 | Ivabradine Hydrochloride | (S)-3-(3-((((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Pd/C, H₂, HCl in Isopropanol | Acetic Acid, Ethyl Acetate | 15-25 | 23 | ~70.9 (base), ~93.5 (salt) | >99.8 |
Yields and purities are approximate and can vary based on reaction scale and purification techniques.
Mechanism of Action: Signaling Pathway
Ivabradine exerts its therapeutic effect by directly and selectively inhibiting the I(f) current in the sinoatrial node. This current is crucial for the spontaneous diastolic depolarization, which sets the rhythm of the heart.
References
- 1. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 73942-87-7 [chemicalbook.com]
- 2. gccpo.org [gccpo.org]
- 3. EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2846917C - Synthesis process for derivatives of 7,8-dimethoxy-1,3-dihydro-2h-3-benzazepin-2-one and application to the synthesis of ivabradine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile as a key intermediate in the synthesis of various pharmaceuticals. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to facilitate its application in drug discovery and development.
Physicochemical Properties and Handling
This compound, also known as 2-Bromo-4,5-dimethoxybenzenepropanenitrile, is a crucial building block in organic synthesis.[1] Its chemical structure, featuring a brominated and dimethoxylated phenyl ring attached to a propanenitrile chain, offers multiple reactive sites for constructing complex molecular architectures.
Table 1: Physicochemical Data of this compound [1][2]
| Property | Value |
| CAS Number | 35249-62-8 |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥99% |
| Boiling Point | 379.4 °C at 760 mmHg |
| Density | 1.375 g/cm³ |
| Flash Point | 183.3 °C |
| Solubility | Soluble in organic solvents such as THF, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry, well-sealed container, away from light and moisture. |
Primary Application: Intermediate in the Synthesis of Ivabradine
The most prominent application of this compound is as a key intermediate in the synthesis of Ivabradine.[1] Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1][3]
Mechanism of Action of Ivabradine
Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart.[1][4] This current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key regulator of the pacemaker activity of the SA node.[2][4] By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate.[3][5] This allows for a longer diastolic period, which improves coronary blood flow and reduces myocardial oxygen demand, without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[4][5]
Synthetic Workflow for Ivabradine from this compound
The synthesis of Ivabradine from the title intermediate involves a key intramolecular cyclization step to form a benzocyclobutane derivative, followed by further functionalization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method starting from 3,4-dimethoxybenzaldehyde.
-
Step 1: Bromination of 3,4-Dimethoxybenzaldehyde.
-
Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine in glacial acetic acid.
-
Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature.
-
The product, 2-bromo-4,5-dimethoxybenzaldehyde, will precipitate.
-
Filter the precipitate, wash with cold methanol, and dry.
-
-
Step 2: Conversion to this compound.
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a suitable solvent such as acetonitrile.
-
Add a base (e.g., sodium hydroxide) and stir at reflux.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then reduced using a reducing agent like sodium borohydride in methanol or through catalytic hydrogenation (H₂/Pd-C) to yield this compound.[6]
-
Protocol 2: Synthesis of Ivabradine from this compound
-
Step 1: Intramolecular Cyclization.
-
Prepare a solution of sodium amide in liquid ammonia.
-
Add this compound portion-wise to the solution at low temperature.
-
Stir the reaction mixture for a few hours.
-
Quench the reaction by the addition of ammonium chloride and water.
-
The resulting precipitate, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, is collected by filtration.
-
-
Step 2: Reduction of the Nitrile.
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Add a solution of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in THF dropwise.
-
Reflux the mixture for several hours.
-
Cool the reaction and quench carefully with water and a sodium hydroxide solution.
-
Filter off the inorganic salts and concentrate the filtrate to obtain the corresponding amine.
-
-
Step 3: Coupling and Final Steps.
-
The amine from the previous step is coupled with 3-(iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.
-
The resulting product is then subjected to catalytic hydrogenation to yield Ivabradine.
-
Ivabradine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.
-
Table 2: Representative Yields in Ivabradine Synthesis
| Reaction Step | Starting Material | Product | Typical Yield |
| Bromination | 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | ~95%[2] |
| Conversion to Nitrile | 2-Bromo-4,5-dimethoxybenzaldehyde | This compound | ~80-85%[6] |
| Intramolecular Cyclization | This compound | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | ~74% |
| Overall Synthesis | 3,4-Dimethoxybenzaldehyde | Ivabradine | Varies depending on the specific route and optimization. |
Potential Application: Intermediate in the Synthesis of Xylopinine
This compound is a potential precursor for the synthesis of isoquinoline alkaloids such as Xylopinine, a natural product with various reported biological activities. The synthesis would likely proceed through the formation of a key homoveratrylamine intermediate followed by a Bischler-Napieralski or Pictet-Spengler reaction.
Proposed Synthetic Pathway to Xylopinine
General Protocol Outline for Xylopinine Synthesis (Hypothetical)
-
Step 1: Preparation of Homoveratrylamine.
-
The bromo group of this compound would first need to be removed, for instance, through catalytic hydrogenation.
-
The resulting 3-(3,4-dimethoxyphenyl)propanenitrile would then be reduced to 3,4-dimethoxyphenethylamine (homoveratrylamine) using a strong reducing agent like LiAlH₄.
-
-
Step 2: Bischler-Napieralski Route.
-
Homoveratrylamine is acylated with an appropriate acyl chloride (e.g., 3,4-dimethoxyphenylacetyl chloride) to form an amide.
-
This amide undergoes intramolecular cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.
-
Subsequent reduction of the imine and further functional group manipulations would lead to Xylopinine.
-
-
Step 3: Pictet-Spengler Route.
-
Homoveratrylamine is condensed with a suitable aldehyde (e.g., 3,4-dimethoxyphenylacetaldehyde) under acidic conditions to form an iminium ion intermediate.
-
This intermediate undergoes intramolecular electrophilic substitution to form the tetrahydroisoquinoline core of Xylopinine.
-
Potential Application: Intermediate in the Synthesis of Verapamil Analogs
While not a standard precursor, the structural elements of this compound could potentially be utilized in the synthesis of analogs of Verapamil, a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia. This would likely involve significant modification of the starting material.
Proposed Synthetic Logic for a Verapamil Analog
A plausible, albeit theoretical, route would involve the alkylation of a modified form of the intermediate.
General Protocol Outline for Verapamil Analog Synthesis (Hypothetical)
-
Step 1: Preparation of a Key Phenylacetonitrile Intermediate.
-
The bromo group of this compound would be removed.
-
The resulting 3-(3,4-dimethoxyphenyl)propanenitrile would then need to be converted to a phenylacetonitrile derivative, which is a more common precursor for Verapamil. This would involve a multi-step transformation.
-
The phenylacetonitrile derivative would then be alkylated at the alpha position with an isopropyl group.
-
-
Step 2: Coupling to Introduce the Amino Side Chain.
-
The resulting α-isopropyl-3,4-dimethoxyphenylacetonitrile would be deprotonated with a strong base (e.g., sodium amide).
-
The resulting carbanion would then be reacted with a suitable aminoalkyl halide, such as N-(2-chloroethyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, to introduce the characteristic side chain of Verapamil.
-
Disclaimer: The synthetic routes for Xylopinine and Verapamil analogs described herein are proposed based on established chemical principles and may require significant experimental optimization.
These application notes and protocols are intended to serve as a valuable resource for chemists and pharmaceutical scientists working with this compound, highlighting its established role in the synthesis of Ivabradine and its potential in the creation of other valuable pharmaceutical agents.
References
- 1. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
Application Notes and Protocols for the Bromination of 3,4-Dimethoxyphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the bromination of 3,4-dimethoxyphenyl derivatives. The protocols outlined below are essential for the synthesis of key intermediates used in pharmaceutical and organic chemistry research.
Introduction
Bromination of aromatic compounds, specifically 3,4-dimethoxyphenyl derivatives, is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The methoxy groups on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution, making the bromination reaction relatively facile. The position of bromination can be controlled by the choice of reagents and reaction conditions. These brominated derivatives serve as versatile building blocks for further chemical transformations.
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental procedures for the bromination of different 3,4-dimethoxyphenyl derivatives.
Table 1: Bromination of 1,2-Dimethoxybenzene (Veratrole)
| Starting Material (mmol) | Brominating Agent | Solvent | Reaction Time | Crude Yield (%) | Recrystallized Yield (%) | Melting Point (°C) | Reference |
| 30.0 | KBrO₃ (20.0 mmol), HBr (105 mmol) | Acetic Acid | 30 min | - | 61 | 87 | [1] |
| 100 | KBrO₃ (67.1 mmol), HBr (350 mmol) | Acetic Acid | 30 min | - | - | - | [1] |
| 1000 | KBrO₃ (671 mmol), HBr (3500 mmol) | Acetic Acid | 1 hour | - | - | - | [1] |
Table 2: Bromination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
| Starting Material (g) | Brominating Agent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 0.5 | KBrO₃ | Acetic Acid | 45 min | 21.63 | 142-144 | [2] |
| 1.0 | KBrO₃ | Acetic Acid | 45 min | 82.03 | 142-144 | [2] |
| 2.0 | KBrO₃ | Acetic Acid | 45 min | 69.38 | 142-144 | [2] |
| 3.0 | KBrO₃ | Acetic Acid | 45 min | 69.84 | 142-144 | [2] |
Experimental Protocols
Herein are detailed methodologies for the bromination of 1,2-dimethoxybenzene and 3,4-dimethoxybenzaldehyde.
Protocol 1: Synthesis of 4,5-Dibromo-1,2-dimethoxybenzene from 1,2-Dimethoxybenzene [1][3]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Potassium bromate (KBrO₃)
-
Hydrobromic acid (HBr, 48%)
-
Concentrated acetic acid
-
Sodium disulfite (Na₂S₂O₃)
-
Ethanol
-
Ice
Procedure:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and a thermometer, dissolve 4.15 g (30.0 mmol) of 1,2-dimethoxybenzene in 40 mL of concentrated acetic acid.
-
Add 3.34 g (20.0 mmol) of potassium bromate to the solution. The potassium bromate may not dissolve completely at this stage.
-
Under continuous stirring at room temperature, add 12 mL (105 mmol) of 48% hydrobromic acid dropwise.
-
Monitor the reaction temperature. The temperature may increase to approximately 45°C as the potassium bromate dissolves.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.
-
Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water.
-
Recrystallize the crude product from 10 mL of ethanol.
-
Dry the purified product in a desiccator over silica gel to obtain 4,5-dibromo-1,2-dimethoxybenzene.
Protocol 2: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde [2]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Potassium bromate (KBrO₃)
-
Hydrobromic acid (HBr, 47%)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ice water
Procedure:
-
Place 10 mmol of veratraldehyde into a round bottom flask.
-
Add 3.3 mmol of KBrO₃ and 5 mL of glacial acetic acid at room temperature.
-
Stir the mixture using a magnetic stirrer and add 1 mL of 47% HBr drop by drop.
-
After the addition of HBr is complete, continue stirring for 45 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.
-
Add a solution of sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.
-
The precipitate, 2-bromo-4,5-dimethoxybenzaldehyde, can then be collected by filtration.
Visualizations
Experimental Workflow for Bromination
Caption: General workflow for the bromination of 3,4-dimethoxyphenyl derivatives.
Mechanism of Electrophilic Aromatic Bromination
Caption: Mechanism of electrophilic aromatic substitution for bromination.[2]
References
Application Notes and Protocols: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS: 35249-62-8) is a key building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the bradycardic agent, Ivabradine.[1][2] Its chemical structure, featuring a brominated dimethoxy-substituted phenyl ring and a reactive nitrile group, makes it a versatile precursor for the construction of complex heterocyclic systems. This document provides a comprehensive overview of its primary application, detailed synthetic protocols, and explores its potential in the synthesis of other pharmacologically relevant scaffolds.
Primary Application: Intermediate in the Synthesis of Ivabradine
The most significant application of this compound is in the manufacturing of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] The synthesis involves the cyclization of the propanenitrile derivative to form a key benzocyclobutane intermediate, which is further elaborated to yield the final drug substance.
Data Presentation
The following tables summarize quantitative data related to the synthesis of this compound.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: From 3,4-Dimethoxybenzaldehyde | Route 2: From (3,4-Dimethoxyphenyl)methyl alcohol |
| Starting Material | 3,4-Dimethoxybenzaldehyde | (3,4-Dimethoxyphenyl)methyl alcohol |
| Key Steps | 1. Bromination2. Condensation3. Reduction | 1. Bromination2. Conversion to nitrile |
| Overall Yield | ~51%[2] | High (Bromination step yield: 95%[2]) |
| Industrial Viability | Moderate | High |
| Key Reagents | Br₂, Acetic Acid, Acetonitrile, NaBH₄ | Br₂, Acetic Acid, Reagents for nitrilation |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
This protocol is adapted from patent literature and describes the nucleophilic substitution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene with the anion of acetonitrile.
Materials:
-
Acetonitrile
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (2M solution in cyclohexane)
-
1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere.
-
Add 15 mL of anhydrous THF to the flask and cool the solution to -60°C using a suitable cooling bath (e.g., acetone/dry ice).
-
To the cooled THF, add 0.3 mL of acetonitrile (5.8 mmol).
-
Slowly add 1.77 mL of n-butyllithium (2M in cyclohexane, 3.5 mmol) to the solution while maintaining the temperature at -60°C.
-
Stir the resulting solution for 15 minutes at -60°C.
-
In a separate flask, dissolve 1 g of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (3.2 mmol) in 5 mL of anhydrous THF.
-
Add the solution of the brominated starting material to the reaction mixture dropwise, ensuring the temperature remains at -60°C.
-
Stir the reaction mixture for 1 hour at -60°C.
-
Quench the reaction by adding 10 mL of water.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene (Key Ivabradine Intermediate)
This protocol outlines the intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water (deionized)
Equipment:
-
Reaction vessel suitable for handling liquid ammonia (e.g., a three-neck flask with a dry ice condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a reaction vessel equipped with a dry ice condenser and under an inert atmosphere, condense approximately 200 mL of liquid ammonia.
-
Add a catalytic amount of ferric chloride (FeCl₃) followed by small pieces of sodium metal (1 g) until a persistent blue color is obtained, indicating the formation of the sodium amide solution.
-
In portions, add 5.4 g of this compound to the sodium amide solution.
-
Stir the reaction mixture at the temperature of liquid ammonia for 2 hours.
-
After the reaction is complete, carefully allow the excess ammonia to evaporate.
-
Quench the reaction by the portion-wise addition of 2 g of ammonium chloride, followed by 200 mL of water.
-
Collect the resulting grey crystalline precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield the purified 1-cyano-4,5-dimethoxybenzocyclobutene.
Potential Applications in Drug Discovery
While the primary role of this compound is as an Ivabradine precursor, its structure suggests potential for the synthesis of other classes of biologically active molecules. It is a known precursor for the synthesis of the alkaloid Xylopinine and 4-substituted 3a,4,5,9b-tetrahydrobenz[e]isoindolinea .[3]
-
Tetrahydroprotoberberine Alkaloids (e.g., Xylopinine): This class of compounds exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The core structure of this compound can be elaborated to form the characteristic dibenzo[a,g]quinolizidine ring system of these alkaloids.
-
Tetrahydrobenz[e]isoindoline Derivatives: This scaffold is present in various compounds with potential CNS activity. For instance, some isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease.
Although the potential exists, specific quantitative biological data (e.g., IC₅₀ values) for novel derivatives synthesized directly from this compound are not extensively reported in the reviewed literature. Further research is warranted to explore the structure-activity relationships of novel compounds derived from this versatile intermediate.
Visualizations
Diagrams of Synthetic Pathways and Workflows
Caption: Workflow for the synthesis of the title compound.
Caption: Key step in the synthesis of Ivabradine.
Caption: Potential synthetic utility for novel scaffolds.
References
Application Notes and Protocols: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile as a key starting material in the synthesis of bioactive heterocyclic compounds. The primary focus is on the synthesis of a key intermediate for Ivabradine, a notable therapeutic agent.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic frameworks. Its chemical structure, featuring a reactive nitrile group and a bromo-substituted dimethoxybenzene ring, allows for a variety of cyclization strategies to form fused ring systems. This document outlines a detailed protocol for a key intramolecular cyclization reaction and discusses the broader potential of this precursor in synthesizing a range of heterocyclic compounds, including isoquinoline alkaloids and their derivatives, which are known to possess diverse biological activities such as analgesic, anti-inflammatory, and antiviral properties.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the precursor is provided in the table below.
| Property | Value |
| CAS Number | 35249-62-8 |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| Appearance | White powder |
| Purity | Typically ≥99% |
| Boiling Point | 379.4 °C at 760 mmHg |
| Density | 1.375 g/cm³ |
| Flash Point | 183.3 °C |
| Refractive Index | 1.537 |
Application: Synthesis of a Key Intermediate for Ivabradine
A primary application of this compound is in the synthesis of Ivabradine, a heart rate-lowering medication. A crucial step in this synthesis is the intramolecular cyclization to form 4,5-dimethoxy-1-cyanobenzocyclobutane.
Experimental Protocol: Intramolecular Cyclization
This protocol details the synthesis of 4,5-dimethoxy-1-cyanobenzocyclobutane from this compound.
Reaction Scheme:
Caption: Synthetic workflow for the intramolecular cyclization.
Materials:
-
This compound
-
Sodium (Na)
-
Liquid Ammonia (NH₃)
-
Ferric Chloride (FeCl₃) (catalyst)
-
Ammonium Chloride (NH₄Cl)
-
Water (H₂O)
-
Ethanol
Procedure:
-
Prepare a solution of sodium amide (NaNH₂) by dissolving 1 g of sodium in 200 mL of liquid ammonia with a catalytic amount of ferric chloride.
-
To this solution, add 5.4 g of this compound in portions.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, carefully evaporate the excess liquid ammonia.
-
Quench the reaction by adding 2 g of ammonium chloride and 200 mL of water in portions.
-
Collect the resulting grey crystals by filtration.
-
Recrystallize the crude product from ethanol to yield the pure 4,5-dimethoxy-1-cyanobenzocyclobutane.[1][2]
Quantitative Data:
| Reactant | Moles/Equivalents | Product | Yield | Melting Point |
| This compound | 1 eq | 4,5-dimethoxy-1-cyanobenzocyclobutane | 74% | 84-85 °C |
Further Applications and Potential
While the synthesis of the Ivabradine intermediate is a well-established application, the reactivity of this compound opens avenues for the creation of other complex heterocyclic systems. The presence of the nitrile and the aryl bromide functionalities allows for various synthetic transformations, including:
-
Bischler-Napieralski and Pictet-Spengler type reactions: Following reduction of the nitrile to a primary amine, these classic methods can be employed to construct dihydroisoquinoline and tetrahydroisoquinoline scaffolds, respectively. These are core structures in many naturally occurring alkaloids.
-
Palladium-catalyzed cross-coupling reactions: The aryl bromide can participate in reactions like Suzuki, Heck, and Sonogashira couplings to introduce further complexity and build diverse molecular architectures.
The resulting isoquinoline and related heterocyclic derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
Signaling Pathway of Ivabradine
The end-product of the synthetic pathway starting from this compound, Ivabradine, exerts its therapeutic effect by selectively inhibiting the If "funny" current in the sinoatrial (SA) node of the heart.[3][4][5] This inhibition leads to a reduction in heart rate without affecting myocardial contractility.[3][4]
Caption: Signaling pathway of Ivabradine's therapeutic action.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. The detailed protocol for its conversion to a key Ivabradine intermediate highlights its importance in the pharmaceutical industry. Further exploration of its reactivity is encouraged to unlock its full potential in the development of novel therapeutic agents.
References
- 1. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 3. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including Ivabradine.[1][2] The primary synthetic route described starts from the commercially available 3,4-dimethoxybenzaldehyde and proceeds through a three-step sequence involving bromination, Knoevenagel condensation, and subsequent reduction. Alternative reduction methods are also presented. All quantitative data is summarized for easy reference, and a detailed experimental workflow is visualized.
Introduction
2-bromo-4,5-dimethoxybenzenepropanenitrile is a valuable building block in organic synthesis. Its synthesis is a crucial step in the production of several pharmacologically active molecules. The protocols outlined below describe a reliable and scalable laboratory method for its preparation. The overall synthesis yield for the described three-step process is approximately 50.1%.[3][4]
Synthetic Pathway Overview
The synthesis commences with the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate then undergoes a condensation reaction with acetonitrile to form 2-bromo-4,5-dimethoxycinnamonitrile. The final step involves the reduction of the cinnamonitrile derivative to the desired product, 2-bromo-4,5-dimethoxybenzenepropanenitrile.
Caption: Synthetic workflow for 2-bromo-4,5-dimethoxybenzenepropanenitrile.
Experimental Protocols
Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
This procedure details the bromination of 3,4-dimethoxybenzaldehyde.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
In a reaction flask, dissolve 100 g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 ml of glacial acetic acid with stirring at room temperature.
-
Slowly add 30.8 ml (0.602 mol) of bromine dropwise to the solution while maintaining the temperature between 20-30 °C.
-
Continue to stir the reaction mixture at this temperature for 6 hours.
-
After 6 hours, add 200 ml of water to the flask, which will cause a yellow solid to precipitate.
-
Collect the solid by suction filtration and wash it with water.
-
Dry the solid under a vacuum to obtain 2-bromo-4,5-dimethoxybenzaldehyde as white crystals.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 127.6 g (86.5%) | [3][4] |
| Melting Point | 151-152 °C |[3][4] |
Step 2: Synthesis of 2-bromo-4,5-dimethoxycinnamonitrile
This protocol describes the Knoevenagel condensation of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile.
Materials:
-
2-bromo-4,5-dimethoxybenzaldehyde
-
Acetonitrile
-
Sodium hydroxide
-
Water
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Ethanol
Procedure:
-
Dissolve 122.0 g (0.50 mol) of 2-bromo-4,5-dimethoxybenzaldehyde in 600 ml of acetonitrile in a reaction flask.
-
Heat the solution to reflux and add 24.0 g (0.60 mol) of sodium hydroxide in batches.
-
Maintain the reflux for 10 hours, adding 100 ml of acetonitrile twice during this period.
-
After the reaction is complete, concentrate the mixture.
-
Add 200 ml of water and extract the product twice with ethyl acetate.
-
Dry the combined organic layers with anhydrous MgSO₄.
-
Evaporate the solvent and recrystallize the crude product from ethanol to obtain 2-bromo-4,5-dimethoxycinnamonitrile.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 91.4 g (68.5%) | [3] |
| Melting Point | 147-148 °C |[3] |
Step 3: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile
This final step involves the reduction of the cinnamonitrile intermediate. Two common methods using different reducing agents are provided.
Method A: Reduction with Borohydride Reagents
Materials:
-
2-bromo-4,5-dimethoxycinnamonitrile
-
Pyridine
-
Methanol
-
Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)
-
10% Hydrochloric acid
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Ethanol
Procedure using Potassium Borohydride:
-
Dissolve 120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 100 ml of pyridine and 400 ml of methanol.
-
Add 48.6 g (0.90 mol) of potassium borohydride in batches, allowing the temperature to rise slowly to reflux.
-
Maintain the reflux for 24 hours.
-
After cooling, decompose the excess potassium borohydride with 10% hydrochloric acid.
-
Extract the product twice with ethyl acetate.
-
Dry the combined organic layers with anhydrous MgSO₄.
-
Evaporate the solvent and recrystallize the crude product from ethanol to yield white crystals of 2-bromo-4,5-dimethoxybenzenepropanenitrile.
Procedure using Sodium Borohydride:
-
Dissolve 99.5 g (0.37 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 200 ml of pyridine and 600 ml of methanol.
-
Add 27.6 g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux.
-
Maintain the reflux for 12 hours.
-
Follow steps 4-7 from the potassium borohydride procedure for work-up and purification.
Method B: Catalytic Hydrogenation
Materials:
-
2-bromo-4,5-dimethoxycinnamonitrile
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethanol
Procedure:
-
Dissolve 120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800 ml of methanol.
-
Add 20 g of 10% palladium on carbon in batches.
-
Introduce hydrogen gas and allow the reduction to proceed for 12 hours.
-
After the reaction is complete, filter off the palladium on carbon.
-
Evaporate the solvent and recrystallize the crude product from ethanol to obtain white crystals of 2-bromo-4,5-dimethoxybenzenepropanenitrile.
Quantitative Data for Final Product:
| Parameter | Method A (KBH₄) | Method A (NaBH₄) | Method B (H₂/Pd-C) | Reference |
|---|---|---|---|---|
| Yield | 97.4 g (80.5%) | 80.1 g (81.4%) | 102.4 g (84.6%) | [3][4] |
| Melting Point | 76-78 °C | 76-78 °C | 76-78 °C |[3][4] |
Characterization Data
The final product, 2-bromo-4,5-dimethoxybenzenepropanenitrile, can be characterized by the following spectroscopic methods:
-
Mass Spectrometry (EI, m/z): 267/269 (M⁺, 100/98), 252, 224, 145, 130, 117, 102, 75.[3]
-
Infrared Spectroscopy (KBr, cm⁻¹): ν 3016, 2966, 2239, 1602, 1573, 1508, 1496, 1460, 1384, 1348, 1315, 1255, 1215, 1163.[3]
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium and potassium borohydride are flammable solids and react with water to produce hydrogen gas. Handle with care and away from ignition sources.
-
Hydrogen gas is highly flammable. Ensure proper grounding and ventilation during catalytic hydrogenation.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these experiments.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 4. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described reverse-phase HPLC method provides a straightforward and efficient means for purity assessment and quantification of this compound in research and quality control settings.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including Ivabradine and Verapamil.[1] Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.
Experimental Protocol
This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the HPLC analysis.
Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Formic acid (for MS-compatible applications)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Equipment
-
HPLC system equipped with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Mobile Phase
A reverse-phase HPLC method is employed for this analysis.[3] The mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid.[3] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with formic acid.[3]
Standard Mobile Phase: Prepare a suitable mixture of acetonitrile and water. An acidic modifier is used to ensure good peak shape. A common mobile phase composition can be a mixture of acetonitrile and an aqueous solution of phosphoric acid. The exact ratio should be optimized for the specific column and system.
MS-Compatible Mobile Phase: For MS-compatible applications, replace phosphoric acid with formic acid.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for calibration.
Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of the mobile phase in a volumetric flask.
-
Sonicate the solution for approximately 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC Column | Newcrom R1 or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Detector | UV |
| Detection Wavelength | 278 nm (as a starting point, requires optimization) |
Note: The use of smaller 3 µm particle columns is suitable for fast UPLC applications.[3]
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following is an example of a table for presenting results from a linearity study.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| 250 | [Insert Value] |
| Correlation Coefficient (r²) | [Insert Value] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow from sample preparation to data analysis.
Logical Relationships in Method Development
This diagram illustrates the relationship between key HPLC parameters and the desired analytical outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic pathways for the synthesis of this compound:
-
Route 1: From (3,4-Dimethoxyphenyl)methyl alcohol. This method involves the bromination of the starting material, followed by a nitrilation step.[1]
-
Route 2: From 3,4-Dimethoxybenzaldehyde. This route involves a chain extension to introduce the propanenitrile group, followed by bromination.[1]
-
Alternative Route: From 2-bromo-4,5-dimethoxybenzaldehyde. This is a three-step synthesis with a reported overall yield of 65%.[2][3]
Q2: I am experiencing a low yield in the bromination step. What are the possible causes and solutions?
A2: Low yields in the bromination of the dimethoxy-substituted aromatic ring can be attributed to several factors:
-
Side Reactions: The electron-rich nature of the dimethoxy-substituted ring makes it susceptible to multiple brominations or oxidation.
-
Reaction Conditions: Temperature control is crucial. Running the reaction at 0°C can help to improve selectivity.[1]
-
Brominating Agent: Using N-bromosuccinimide (NBS) can be advantageous as it provides a slow, controlled release of bromine, which can minimize side reactions compared to using liquid bromine directly.
Q3: My cyanation reaction is not proceeding to completion or is giving a low yield. What should I check?
A3: Difficulties in the cyanation step, typically a nucleophilic substitution of a benzyl halide, can arise from the following:
-
Incomplete Halogenation of the Precursor: Ensure that the preceding bromination step has gone to completion and the starting material is of high purity.
-
Cyanide Reagent Solubility: Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) have poor solubility in many organic solvents.
-
Reaction Conditions: The choice of solvent is critical. The use of polar aprotic solvents like DMSO or DMF can be effective. To overcome solubility issues, the addition of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly improve the reaction rate and yield.
-
Hydrolysis: The presence of water can lead to the formation of the corresponding benzyl alcohol as a side product. Ensure anhydrous conditions for the reaction.
Q4: What are some common impurities I should look out for and how can I minimize them?
A4: Common impurities can include:
-
Dibrominated products: Over-bromination of the aromatic ring can lead to the formation of dibromo-species. This can be minimized by careful control of stoichiometry and reaction temperature.
-
Benzyl alcohol derivative: Formed by the hydrolysis of the benzyl bromide intermediate, especially if water is present during the cyanation step. Using anhydrous solvents and reagents is crucial.
-
Unreacted starting materials: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion.
-
Isonitrile: While generally a minor byproduct when using NaCN or KCN, the formation of the isonitrile isomer is a possibility.
Q5: What is the recommended method for purification of the final product?
A5: The final product, this compound, can be purified by column chromatography on silica gel. A typical eluent system would be a mixture of ethyl acetate and a non-polar solvent like hexane. Recrystallization can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of 2-Bromo-4,5-dimethoxybenzyl bromide | Incomplete bromination of the aromatic ring. | Monitor the reaction by TLC. Consider extending the reaction time or slightly increasing the amount of brominating agent. |
| Formation of dibrominated byproducts. | Maintain a low reaction temperature (e.g., 0°C) and add the brominating agent slowly. | |
| Incomplete conversion of the benzylic alcohol to the bromide. | Ensure the appropriate reagents and conditions for the conversion are used (e.g., PBr3 or HBr). | |
| Low Yield of this compound | Poor solubility of the cyanide salt. | Use a polar aprotic solvent such as DMSO or DMF. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility and reaction rate. |
| Hydrolysis of the benzyl bromide starting material. | Use anhydrous solvents and reagents. | |
| Incomplete reaction. | Increase the reaction temperature or time. Monitor the reaction progress by TLC. | |
| Presence of Multiple Spots on TLC after Reaction | Formation of side products (e.g., dibrominated compound, benzyl alcohol). | Refer to the troubleshooting points above to minimize side reactions. Purify the crude product using column chromatography. |
| Degradation of the product. | Ensure appropriate work-up and purification conditions. The product should be stored in a cool, dry place away from light. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Reagents | Reported Yield | Reference |
| Aromatic Bromination | (3,4-Dimethoxyphenyl)methyl alcohol | Br₂ in glacial acetic acid | 95% | [1] |
| One-pot Aromatic and Benzylic Bromination | 3,4-Dimethoxytoluene | Bromate/Bromide, H₂SO₄, Initiator | Up to 85% | [4] |
| Overall Synthesis (3 steps) | 2-bromo-4,5-dimethoxybenzaldehyde | - | 65% | [2][3] |
| Overall Synthesis (3 steps) | 3,4-dimethoxybenzaldehyde | - | 51% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide (One-Pot Method)
This protocol is adapted from a patented procedure.[4]
-
Reaction Setup: In a reaction flask equipped with a stirrer, reflux condenser, thermometer, and tail gas absorption device, add 3,4-dimethoxytoluene (50 mmol), sodium bromate (40 mmol), sodium bromide (80 mmol), and carbon tetrachloride (18 mL).
-
Aromatic Bromination: Heat the mixture to reflux. Slowly add a solution of sulfuric acid (60 mmol of concentrated H₂SO₄ diluted with 4 mL of water) over approximately 1.5 hours. Monitor the reaction progress by gas chromatography to ensure the complete consumption of the starting material.
-
Benzylic Bromination: After the aromatic bromination is complete, quickly add one-third of an initiator solution (0.16 g of AIBN dissolved in 7 mL of carbon tetrachloride). Once a vigorous reflux is observed, continue the slow addition of the remaining sulfuric acid and initiator solution over about 4.5 hours.
-
Reaction Completion and Work-up: Continue the reaction for another 1.5 hours, monitoring for product formation and the increase of byproducts. Cool the reaction mixture to room temperature and filter.
-
Purification: Wash the filtrate with a 5% sodium bicarbonate solution (10 mL). Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 2-bromo-4,5-dimethoxybenzyl bromide.
Protocol 2: Synthesis of this compound
This is a general procedure for the cyanation of the benzyl bromide intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4,5-dimethoxybenzyl bromide in a suitable anhydrous polar aprotic solvent such as DMSO or DMF.
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. For improved results, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added at this stage.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 3. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 4. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are column chromatography on silica gel and recrystallization.[1] Column chromatography is effective for separating the target compound from a mixture of impurities, while recrystallization is useful for removing smaller amounts of impurities from a mostly pure product.
Q2: My purified this compound is an oil, but the literature reports it as a solid. What should I do?
A2: The crude product is often an orange or clear oil.[1] This oily nature can be due to residual solvents or the presence of impurities that lower the melting point. Further purification by column chromatography or recrystallization should yield a solid. One patent describes the purified product as a beige solid after crystallization.[1]
Q3: What are the likely impurities I might encounter during the synthesis and purification?
A3: Based on common synthetic routes, potential impurities include:
-
Unreacted starting materials such as (3,4-Dimethoxyphenyl)methanol or 3,4-Dimethoxybenzaldehyde.[2]
-
Over-brominated or incompletely brominated aromatic compounds.
-
Byproducts from side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid, especially if exposed to acidic or basic conditions at elevated temperatures.[3]
-
Residual solvents from the reaction or extraction steps (e.g., glacial acetic acid, dichloromethane, ethyl acetate, tetrahydrofuran).[1][4]
Q4: I am seeing a low yield after recrystallization. How can I improve it?
A4: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent needed to fully dissolve the compound.[3]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Ethanol has been successfully used for recrystallization.[1]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]
Q5: My column chromatography separation is not effective. What could be the issue?
A5: Poor separation during column chromatography can be caused by:
-
Incorrect solvent system: The polarity of the eluent is critical. A reported eluent system is a mixture of methylcyclohexane and ethyl acetate (70/30).[1][4] It's essential to optimize the solvent system using thin-layer chromatography (TLC) first.
-
Compound instability on silica gel: Some compounds can decompose on acidic silica gel. If you suspect this, you can use deactivated silica gel or an alternative stationary phase like alumina.
-
Overloading the column: Using too much crude material for the amount of silica gel will result in poor separation.
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [5][6][7] |
| Molecular Weight | 270.12 g/mol | [5][6][7] |
| Melting Point | 74-81°C (beige solid); 84-85°C (recrystallized) | [1] |
| Boiling Point | 379.4°C at 760 mmHg | [5] |
| Density | 1.375 g/cm³ | [5] |
| Appearance | Orange oil (crude), Beige solid (purified) | [1][4] |
| Purity (Typical) | ≥99% | [5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a patented synthesis method.[1][4]
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., methylcyclohexane/ethyl acetate 70:30).
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude this compound (which may be an oil) in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Add a thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column.
-
Monitor the separation of compounds by thin-layer chromatography (TLC) of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound, which should crystallize into a beige solid.[1]
-
Protocol 2: Purification by Recrystallization
This protocol is based on a reported recrystallization procedure.[1]
-
Dissolution:
-
Place the crude or partially purified solid in a flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The expected product should be a solid with a melting point around 84-85°C.[1]
-
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
- 1. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. This compound (35249-62-8) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 35249-62-8 [chemicalbook.com]
Common side products in the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-bromo-4,5-dimethoxybenzenepropanenitrile?
A1: A prevalent synthetic pathway commences with 3,4-dimethoxybenzaldehyde (veratraldehyde). This multi-step process typically involves the bromination of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, followed by a series of reactions to introduce the propanenitrile side chain. An alternative approach involves the Sandmeyer reaction starting from 2-amino-4,5-dimethoxybenzenepropanenitrile.
Q2: What are the potential side products during the bromination of 3,4-dimethoxybenzaldehyde?
A2: During the electrophilic bromination of 3,4-dimethoxybenzaldehyde, the primary side products can include regioisomers of the desired product, such as 6-bromo-3,4-dimethoxybenzaldehyde. Over-bromination can also occur, leading to the formation of di-brominated species. Additionally, oxidation of the aldehyde functional group to a carboxylic acid is a possibility, though less common under controlled conditions.
Q3: What impurities can arise from the conversion of 2-bromo-4,5-dimethoxybenzaldehyde to the propanenitrile?
A3: If the synthesis proceeds through a 2-bromo-4,5-dimethoxycinnamonitrile intermediate, incomplete reduction of the carbon-carbon double bond can result in the cinnamonitrile being carried through as an impurity. Side reactions associated with the specific reagents used for the nitrile formation and reduction steps can also introduce other impurities.
Q4: If a Sandmeyer reaction is employed, what are the expected side products?
A4: The Sandmeyer reaction, while effective for introducing a bromo group, is known to generate several types of byproducts.[1][2][3][4] These can include phenolic derivatives formed from the reaction of the diazonium salt with water, azo coupling products from the reaction of the diazonium salt with activated aromatic species, and hydro-de-diazoniation products where the diazonium group is replaced by a hydrogen atom.[1] Biaryl compounds may also be formed through radical-mediated side reactions.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-bromo-4,5-dimethoxybenzaldehyde | Incomplete bromination of veratraldehyde. | Ensure the use of a slight excess of the brominating agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Formation of isomeric or di-brominated byproducts. | Optimize reaction temperature and addition rate of the brominating agent. Lower temperatures can enhance regioselectivity. | |
| Presence of unreacted 2-bromo-4,5-dimethoxycinnamonitrile in the final product | Incomplete reduction of the cinnamonitrile intermediate. | Increase the reaction time or the amount of the reducing agent (e.g., sodium borohydride or catalytic hydrogenation).[5][6] Monitor the reaction by TLC or Gas Chromatography (GC) to ensure complete conversion. |
| Formation of phenolic impurities in the final product (Sandmeyer route) | Reaction of the diazonium salt with water. | Maintain a low reaction temperature (0-5 °C) during diazotization and the Sandmeyer reaction. Use a non-aqueous solvent system if feasible. |
| Presence of azo-coupled byproducts (Sandmeyer route) | Reaction of the diazonium salt with the starting amine or other activated aromatic compounds. | Ensure complete diazotization of the starting amine before proceeding with the Sandmeyer reaction. Maintain a low temperature to minimize coupling reactions. |
Experimental Protocols
Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from 3,4-dimethoxybenzaldehyde
This protocol is adapted from established literature procedures.[5][6][7][8]
-
Dissolution: In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Bromination: While stirring at room temperature, slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise.
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Precipitation: Pour the reaction mixture into water to precipitate the crude product.
-
Filtration and Washing: Collect the solid by suction filtration and wash thoroughly with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white to pale yellow solid.
Reduction of 2-bromo-4,5-dimethoxycinnamonitrile
This protocol is based on methods described in the literature.[5][6]
-
Dissolution: Dissolve 2-bromo-4,5-dimethoxycinnamonitrile (1 equivalent) in a mixture of pyridine and methanol.
-
Reduction: Add sodium borohydride (2 equivalents) portion-wise to the solution. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Quenching: After cooling, carefully add 10% hydrochloric acid to decompose the excess sodium borohydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-bromo-4,5-dimethoxybenzenepropanenitrile.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 6. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 7. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
- 8. sunankalijaga.org [sunankalijaga.org]
Optimizing reaction conditions for the synthesis of Ivabradine intermediate
Welcome to the technical support center for the synthesis of key intermediates of Ivabradine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the synthesis of the Ivabradine intermediate, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one?
A1: A widely used method involves the cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in the presence of an acid. A common procedure utilizes a mixture of glacial acetic acid and concentrated hydrochloric acid at room temperature.[1][2] The reaction is typically monitored by HPLC until the starting material is consumed.[1][2]
Q2: What are the critical parameters to control during the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one?
A2: The critical parameters include the molar ratio of the acid catalyst to the starting material, the reaction temperature, and the reaction time. The temperature is preferably maintained between 0°C and 40°C.[3] The amount of acid used can range from 5 to 15 moles per mole of the acetamide intermediate.[3] Close monitoring of the reaction progress by techniques like HPLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.[1][2]
Q3: How is the subsequent alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically performed?
A3: The alkylation is commonly carried out by reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a suitable alkylating agent, such as 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, in the presence of a base.[4][5] Preferred bases include potassium carbonate or potassium tert-butoxide, and the reaction is often conducted in a solvent like dimethyl sulfoxide (DMSO).[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Ivabradine intermediates.
Issue 1: Low Yield in the Cyclization Step to Form 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Acid Concentration: The concentration of the acid catalyst may not be optimal.
-
Solution: The amount of acid can be a critical factor. Experiment with the molar ratio of the acid, for instance, using 5 to 15 moles of acid per mole of the starting material.[3]
-
-
Temperature Fluctuations: The reaction temperature may not be adequately controlled.
-
Solution: Maintain a stable reaction temperature, preferably between 0°C and 40°C.[3] Use a temperature-controlled bath for better regulation.
-
-
Work-up Issues: Product loss may occur during the work-up procedure.
Issue 2: Impurities Detected in the Final Ivabradine Intermediate
Possible Causes & Solutions:
-
Side Reactions: Undesired side reactions can lead to the formation of impurities.
-
Solution: Optimize the reaction conditions, particularly temperature and reaction time, to minimize side reactions. Using a milder acid or a lower temperature might be beneficial.
-
-
Inadequate Purification: The purification method may not be effective in removing all impurities.
-
Solution: Recrystallization is a common method for purifying the intermediate. If simple filtration and washing are insufficient, consider recrystallization from a suitable solvent. Column chromatography can also be employed for purification if necessary.[5]
-
-
Contaminated Starting Materials: Impurities in the starting materials will carry through the synthesis.
-
Solution: Ensure the purity of all starting materials and reagents before use. Analytical techniques like NMR or HPLC can be used to verify purity.
-
Issue 3: Difficulty in Isolating the Product After Alkylation
Possible Causes & Solutions:
-
Incomplete Reaction: The alkylation reaction may not have gone to completion.
-
Emulsion Formation During Work-up: The formation of an emulsion during the aqueous work-up can make layer separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite may be effective.
-
-
Product Solubility: The product might have some solubility in the aqueous phase, leading to lower isolated yields.
Data Presentation
Table 1: Reported Yields for the Synthesis of an Ivabradine Intermediate
| Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1-(S)-4,5-dimethoxy-1-methylaminomethylbenzocyclobutane | 4,5-dimethoxy-1-carbamoylbenzocyclobutane | PdCl₂/NaBH₄, anhydrous tetrahydrofuran, 40°C, 3 hours | 90.2-95.8 | [8] |
| (S)-7-(azidomethyl)-bicyclo-[4.2.0]-octa-1,3,5-triene | (S)-8 (tosylate precursor) | NaN₃, DMF, reflux, 12 hours | 92 | [7] |
| Ivabradine Base | 3-(Chloro-propyl)-...-amine and 7,8-Dimethoxy-...-one | Potassium tert-butoxide, DMSO, 25-30°C, 4-5 hours | Not explicitly stated, but part of a high-yield process | [4] |
| Ivabradine Hydrochloride | Ivabradine Base | HCl in isopropanol, ethyl acetate, 0-10°C | 93.5 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [1][2]
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In a suitable reaction vessel, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.
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Add glacial acetic acid and concentrated hydrochloric acid at 25°C.
-
Stir the mixture vigorously for approximately 17 hours at 25°C.
-
Monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 4.0%.
-
Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.
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Stir the resulting slurry for 30 minutes.
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Filter the precipitated solid.
-
Wash the solid with a sufficient amount of water.
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Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.
Protocol 2: Synthesis of (S)-7-(azidomethyl)-bicyclo-[4.2.0]-octa-1,3,5-triene [7]
-
Dissolve the tosylated precursor, (S)-8, in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with brine.
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Extract the product with dichloromethane multiple times.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.
Visualizations
Caption: General workflow for the synthesis of an Ivabradine intermediate.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
- 1. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 73942-87-7 [chemicalbook.com]
- 2. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. gccpo.org [gccpo.org]
- 4. Process for preparation of ivabradine hydrochloride - Patent 2097383 [data.epo.org]
- 5. EP2495237A1 - An improved process for the preparation of highly pure ivabradine hydrochloride - Google Patents [patents.google.com]
- 6. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Process for preparing key intermediate of ivabradine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Purification of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile by column chromatography
Product: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS Number: 35249-62-8[1] Molecular Formula: C₁₁H₁₂BrNO₂[2] Molecular Weight: 270.12 g/mol [2][3]
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of this compound using silica gel column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Poor Separation: Compound and impurities elute together. | Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in a poor Rf difference between components. | 1. Optimize Eluent: Develop a new solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for the target compound.[4] 2. Try Different Solvents: For aromatic compounds, consider incorporating toluene or using a dichloromethane/methanol system.[5] 3. Use a Gradient: Start with a low polarity eluent and gradually increase the percentage of the more polar solvent. |
| T-02 | Compound Stuck on Column: The product does not elute from the column. | Compound Instability: The compound may be degrading on the acidic silica gel.[4] Low Eluent Polarity: The solvent system is not polar enough to move the compound. | 1. Check Stability: Perform a 2D TLC to see if the compound degrades on silica.[4] 2. Deactivate Silica: Use silica gel treated with a base (e.g., triethylamine) or switch to a different stationary phase like neutral alumina.[5] 3. Increase Polarity: Drastically increase the polarity of the eluent to wash the compound off the column.[4] |
| T-03 | Band Tailing/Streaking: The compound elutes over many fractions, resulting in broad peaks and low concentration. | Poor Sample Solubility: The compound may not be fully soluble in the eluent, causing it to streak. Column Overloading: Too much sample was loaded onto the column. | 1. Change Solvent System: Find an eluent that dissolves the compound well.[4] 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column.[6] 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. |
| T-04 | Low or No Recovery: The compound cannot be found in the collected fractions. | Compound Decomposed: The compound was not stable on the column.[4] Eluted in Solvent Front: The compound is very nonpolar and eluted with the initial solvent front.[4] Fractions are Too Dilute: The compound is present but at a concentration too low to detect by TLC. | 1. Check First Fractions: Analyze the very first fractions collected.[4] 2. Concentrate Fractions: Combine and concentrate the fractions where you expected to see the product and re-analyze by TLC.[4] 3. Test Stability: Before running the column, spot the compound on a TLC plate and let it sit for a few hours to check for degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for purifying this compound?
A1: A good starting point for moderately polar compounds like this aromatic nitrile is a mixture of a non-polar and a polar solvent. Begin by testing gradients of Ethyl Acetate (EtOAc) in Hexanes . A typical starting point for TLC analysis would be 10-30% EtOAc in Hexanes. For the column, use a slightly less polar system than the one that gives the ideal TLC Rf. For example, if 20% EtOAc/Hexanes gives an Rf of 0.25, start the column with 15% EtOAc/Hexanes.
Q2: What type of stationary phase should I use?
A2: Standard silica gel (60-120 or 100-200 mesh) is commonly used. If you suspect your compound is sensitive to acid and might be degrading on the column, you can either use silica gel that has been neutralized with triethylamine or switch to a different stationary phase like neutral alumina.[5]
Q3: How should I load my sample onto the column?
A3: There are two primary methods for loading the sample:
-
Wet Loading: Dissolve the crude sample in the minimum amount of a solvent (like dichloromethane or the eluent itself) and carefully pipette it directly onto the top of the silica bed.[6] This is suitable for samples that are readily soluble.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of dry silica gel, and evaporate the solvent to get a free-flowing powder.[6] This powder is then carefully added to the top of the packed column.[6] This method often prevents band streaking.
Q4: My compound is very polar and won't move from the baseline on the TLC plate, even in 100% Ethyl Acetate. What should I do?
A4: For very polar compounds, you may need a more aggressive solvent system. Consider using a mixture of Dichloromethane (DCM) and Methanol (MeOH) .[5] Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it. A stock solution of 10% ammonium hydroxide in methanol can also be used as a polar component (1-10%) in dichloromethane for highly polar compounds.[4]
Q5: How can I tell which fractions contain my purified compound?
A5: You must analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction (or every few fractions) onto a TLC plate, elute it with the appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your desired product.
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.
1. Preparation of the Column:
- Secure a glass column vertically to a ring stand.[7]
- Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from escaping.[7][8]
- Add a thin layer (~1 cm) of sand over the cotton plug to create an even base.[7][8]
- Prepare a slurry of silica gel (approx. 30-50 g for 1 g of crude product) in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes).[8]
- Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]
- Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Crucially, do not let the silica run dry from this point forward. [7]
- Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
2. Sample Loading (Dry-Loading Method):
- Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
- Add 2-3 g of silica gel to the solution and mix well.
- Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
- Carefully add this powder onto the top layer of sand in the packed column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column using a pipette or by pouring it gently down the side of the glass to avoid disturbing the packing.
- Begin collecting fractions in test tubes or flasks.
- Start with a low-polarity eluent (e.g., 10% EtOAc/Hexanes) and collect several column volumes.
- If the product elutes too slowly, gradually increase the polarity of the eluent (e.g., move to 15% EtOAc/Hexanes, then 20%). This is known as a step-gradient elution.
4. Analysis and Product Isolation:
- Monitor the collected fractions by TLC.
- Combine the fractions that contain the pure product.
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow and Logic Diagrams
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound (35249-62-8) for sale [vulcanchem.com]
- 3. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Challenges in the industrial scale-up of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial scale-up of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile synthesis, a key intermediate in the production of Ivabradine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Bromination Stage
Issue 1: Low Yield of 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzyl alcohol
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Ensure the molar ratio of the brominating agent (e.g., Br₂) to the starting material is optimized. An excess of the brominating agent may be required.[1] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure completion. |
| Side Reactions (e.g., Ring Polybromination) | - Maintain strict temperature control. The bromination of activated aromatic rings is highly exothermic, and temperature spikes can lead to undesired byproducts.[2] - Consider the slow, controlled addition of the brominating agent to manage the exotherm.[2][3] - For substrates prone to side reactions, alternative brominating agents like N-Bromosuccinimide (NBS) in the presence of a radical initiator can offer better selectivity.[4] |
| Decomposition of Starting Material or Product | - Ensure the reaction is performed under acidic conditions, as the starting materials and products can be sensitive to basic conditions. Glacial acetic acid is a commonly used solvent.[1][5] - Work up the reaction promptly upon completion to isolate the product and prevent degradation. |
| Quality of Reagents | - Use a fresh, high-purity brominating agent. For example, NBS should be a white crystalline solid; a yellow or orange color may indicate decomposition.[4] |
Issue 2: Runaway Exothermic Reaction During Bromination
Caption: Logical relationship of causes leading to a runaway reaction.
| Preventative Measure | Corrective Action |
| - Implement slow, controlled addition of the brominating agent.[2][3] - Ensure the reactor's cooling system is adequately sized and functioning efficiently. - Use a more dilute solution to manage the reaction rate. | - Immediately stop the addition of the brominating agent. - Apply emergency cooling. - If necessary, quench the reaction with a suitable reagent, such as sodium bisulfite solution. |
Cyanation Stage
Issue 3: Low Yield of this compound
| Possible Cause | Recommended Action |
| Cyanide Catalyst Poisoning | - The concentration of free cyanide ions can poison palladium catalysts. Using a cyanide source like zinc cyanide, which has lower solubility, can help maintain a low concentration of free cyanide. - Consider using a phase transfer catalyst to facilitate the reaction, which can improve efficiency.[6] |
| Incomplete Reaction | - Optimize reaction temperature and time. Cryogenic temperatures are often required for selectivity in cyanation reactions.[7][8] - Ensure efficient mixing to overcome mass transfer limitations, especially in heterogeneous reaction mixtures. |
| Side Reactions | - The presence of water can lead to the formation of corresponding amides or carboxylic acids. Ensure anhydrous conditions. |
| Purity of Starting Material | - Impurities in the starting benzylic bromide can lead to the formation of byproducts that are difficult to remove. Ensure the purity of the starting material before proceeding with the cyanation step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The two main safety concerns are the handling of elemental bromine and cyanide-containing reagents.
-
Bromine: It is a highly corrosive, toxic, and volatile substance.[3] Engineering controls such as closed systems, dedicated scrubbers, and appropriate personal protective equipment (PPE) are essential.[9] The bromination reaction is also highly exothermic and poses a risk of a runaway reaction if not properly controlled.[2]
-
Cyanides: Cyanide salts and hydrogen cyanide are highly toxic.[7] Reactions should be carried out in a well-ventilated area, and appropriate safety protocols for handling and quenching cyanides must be in place. Continuous flow chemistry can be a safer alternative for handling hazardous reagents like cyanides on a large scale.[7][8][10]
Q2: Which synthetic route is more viable for industrial scale-up: starting from (3,4-Dimethoxyphenyl)methyl alcohol or 3,4-Dimethoxybenzaldehyde?
A2: The route starting from (3,4-Dimethoxyphenyl)methyl alcohol generally offers a higher yield for the bromination step (around 95%) compared to the multi-step route from 3,4-Dimethoxybenzaldehyde, which has a lower overall yield (around 51%).[5] From an industrial perspective, a higher-yielding route is typically preferred to maximize efficiency and reduce waste.
Q3: What are some common impurities that can be expected in the final product?
A3: Common impurities can include:
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Unreacted starting materials.
-
The regioisomeric impurity, 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile.[11][12]
-
Byproducts from polybromination of the aromatic ring.
-
Hydrolysis products such as the corresponding amide or carboxylic acid if water is present during the cyanation step.
Q4: How can the final product be purified on a large scale?
A4: A common purification workflow involves:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Crystallization: This is a highly effective method for purifying solid compounds on a large scale. The choice of solvent is critical to achieve good recovery and purity.
-
Column Chromatography: While effective at the lab scale, it is often less practical and more costly for large-scale industrial production.
Caption: A typical purification workflow for the final product.
Experimental Protocols
Protocol 1: Bromination of (3,4-Dimethoxyphenyl)methyl alcohol
This protocol is adapted from patent literature and should be optimized for specific equipment and scale.
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Preparation: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve (3,4-Dimethoxyphenyl)methyl alcohol in glacial acetic acid. Cool the solution to 0°C.
-
Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add the bromine solution dropwise to the cooled alcohol solution while maintaining the temperature at 0°C. The addition should be controlled to manage the exotherm.
-
Reaction: Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by TLC or HPLC.
-
Isolation: Upon completion, the product, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, may precipitate from the reaction mixture. The precipitate can be filtered, washed with a suitable solvent like cold methanol, and then dried.[1]
Protocol 2: Cyanation of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene
This protocol involves hazardous materials and requires strict safety precautions.
-
Preparation: In a reactor set up for anhydrous conditions, prepare a solution of acetonitrile in a suitable solvent like THF. Cool the solution to a low temperature (e.g., -60°C).
-
Base Addition: Slowly add a strong base, such as n-butyllithium, to the acetonitrile solution while maintaining the low temperature.
-
Substrate Addition: Prepare a solution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene in THF and add it to the reaction mixture.
-
Reaction: Stir the mixture at the low temperature for a specified time, monitoring for completion.
-
Quenching and Workup: Hydrolyze the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be purified by chromatography or crystallization.
References
- 1. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (35249-62-8) for sale [vulcanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyanation & Catalysis | API Contract Manufacturing | CDMO [pharmacompass.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chemwhat.com [chemwhat.com]
Avoiding impurities in the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.
Troubleshooting Guide
Unforeseen issues can arise during the synthesis, leading to low yields or impure products. This guide addresses specific problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Formation | Incomplete Bromination: Insufficient brominating agent or non-optimal reaction temperature. | - Ensure the correct stoichiometry of the brominating agent (e.g., Br₂ or NBS).- Maintain the recommended reaction temperature (e.g., 0°C for bromination with Br₂ in acetic acid).[1] |
| Failed Cyanoethylation: Inactive catalyst, poor quality acrylonitrile, or inappropriate reaction conditions. | - Use a fresh, active base catalyst.- Ensure acrylonitrile is free from polymerization inhibitors if not desired for the reaction, or add a controlled amount if needed.[2]- Maintain anhydrous conditions, as moisture can deactivate the catalyst and hydrolyze the nitrile. | |
| Presence of Multiple Spots on TLC Analysis | Incomplete Bromination: Presence of starting material (e.g., 3,4-dimethoxybenzaldehyde) and mono-brominated side products. | - Increase the reaction time or the amount of brominating agent slightly.- Purify the crude product using column chromatography to separate the desired dibromo compound. |
| Side Reactions During Cyanoethylation: Polymerization of acrylonitrile, or formation of Michael adducts. | - Add acrylonitrile dropwise to the reaction mixture to control the exothermic reaction.[2]- Maintain a low reaction temperature (e.g., 0-10°C).[2]- Consider the use of a polymerization inhibitor like hydroquinone if polymerization is significant.[2] | |
| Product is a viscous oil instead of a solid | Presence of Polyacrylonitrile: Uncontrolled polymerization of acrylonitrile during the cyanoethylation step. | - Dissolve the crude product in a suitable solvent and precipitate the polymer by adding a non-solvent.[2]- Optimize the cyanoethylation reaction conditions (temperature, addition rate) to minimize polymer formation.[2] |
| Residual Solvent: Incomplete removal of reaction or extraction solvents. | - Dry the product under high vacuum for an extended period.- Perform a solvent swap by dissolving the product in a low-boiling solvent and re-evaporating. | |
| Product is colored (e.g., yellow or brown) | Formation of Colored Impurities: Side reactions during bromination or cyanoethylation. | - Treat the crude product with activated carbon.- Purify by recrystallization from a suitable solvent system (e.g., ethanol, methanol/water).- Perform column chromatography for more effective purification. |
| Difficulty in Purifying the Final Product | Co-eluting Impurities in Chromatography: Impurities with similar polarity to the desired product. | - Optimize the solvent system for column chromatography by trying different solvent polarities.- Consider using a different stationary phase for chromatography.- Recrystallization may be an effective alternative or complementary purification step. |
| Product Oiling Out During Recrystallization: Improper solvent choice or cooling rate. | - Screen for a more suitable recrystallization solvent or solvent mixture.- Ensure a slow cooling rate to promote crystal formation.- Try seeding the solution with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look out for in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. If starting from a dimethoxybenzene derivative, expect to see unreacted starting material and potentially mono-brominated species. During the cyanoethylation step, the primary impurity is often polyacrylonitrile, which can make the product oily and difficult to handle.[2] Other potential by-products can arise from side reactions of acrylonitrile.
Q2: How can I effectively prevent the polymerization of acrylonitrile during the cyanoethylation step?
A2: To minimize the polymerization of acrylonitrile, it is crucial to control the reaction temperature, as the reaction is often exothermic.[2] Adding the acrylonitrile slowly and dropwise to the reaction mixture helps in dissipating heat and avoiding localized high concentrations.[2] In some cases, the addition of a polymerization inhibitor, such as hydroquinone, might be necessary.[2]
Q3: What are the recommended purification techniques for obtaining high-purity this compound?
A3: The most effective purification methods are recrystallization and column chromatography. Recrystallization from solvents like ethanol can yield crystalline solids. For removing closely related impurities, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexane or cyclohexane and a polar solvent like ethyl acetate) is recommended.
Q4: Which analytical techniques are suitable for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for quantifying impurities.[3] Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of the reaction and to get a qualitative idea of the product's purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.
Q5: My bromination reaction is sluggish. What can I do to improve the reaction rate and yield?
A5: Ensure that your starting material is pure and the reagents are of good quality. The reaction temperature is critical; for bromination with liquid bromine in acetic acid, maintaining a low temperature (e.g., 0°C) is often recommended to control the reaction and minimize side products.[1] If using a milder brominating agent like N-bromosuccinimide (NBS), a radical initiator and/or light may be required, and the reaction may need to be run at a higher temperature.
Experimental Protocols
Synthesis of this compound from 2-Bromo-4,5-dimethoxybenzaldehyde
This protocol is based on a common synthetic route.
Step 1: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in an organic solvent such as acetonitrile.
-
Add a base, for example, sodium hydroxide, in batches while refluxing the mixture.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture, add water, and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from ethanol to yield 2-bromo-4,5-dimethoxycinnamonitrile.
Step 2: Reduction to this compound
-
Dissolve the 2-bromo-4,5-dimethoxycinnamonitrile in a suitable solvent like methanol.
-
Add a reducing agent, such as sodium borohydride, in portions.
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After the reaction is complete, cool the mixture and carefully add water to quench the excess reducing agent.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Visualizations
Synthesis Pathway and Potential Side Products
Caption: Synthetic route to this compound and potential impurities.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting the synthesis and purification process.
References
Alternative reagents for the bromination of dimethoxyphenyl compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of alternative reagents for the bromination of dimethoxyphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: Why should I use an alternative to elemental bromine (Br₂) for brominating dimethoxyphenyl compounds?
While effective, elemental bromine is a hazardous, fuming liquid that requires specialized handling and transportation.[1] Alternative reagents are often solid, easier to handle, and can offer improved regioselectivity and milder reaction conditions, minimizing the formation of unwanted side products.[2][3]
Q2: What are the most common alternative reagents for brominating activated aromatic rings like dimethoxyphenyl compounds?
The most common and effective alternatives include N-Bromosuccinimide (NBS) and Pyridinium Tribromide (PTB).[3][4] NBS is a versatile solid reagent for electrophilic substitution on electron-rich aromatic compounds.[2][5] PTB is a stable, crystalline solid that acts as a convenient source of bromine under mild conditions.[4][6][7] Other greener options include bromide-bromate salts or generating bromine in situ from sources like sodium bromide (NaBr) with an oxidant.[1][8]
Q3: How do the methoxy groups on the benzene ring affect the bromination reaction?
The two methoxy groups are strong activating groups, making the dimethoxyphenyl ring highly electron-rich and thus very reactive towards electrophilic aromatic substitution.[3][9] They are ortho, para-directors, meaning the incoming bromine atom will preferentially substitute at positions ortho or para to the methoxy groups. The exact position is determined by a combination of steric and electronic effects.
Q4: How can I control the regioselectivity of the bromination?
Controlling regioselectivity is a common challenge. Key factors include:
-
Solvent Choice: Using polar solvents like N,N-Dimethylformamide (DMF) with NBS can significantly enhance para-selectivity.[2][5]
-
Temperature: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically more stable product, which is often the para isomer due to reduced steric hindrance.[10]
-
Catalyst: In some cases, an acid catalyst can be used to modulate reactivity and selectivity. For instance, p-toluenesulfonic acid (pTsOH) has been used with NBS to achieve selective ortho-bromination of certain phenols.[11]
Troubleshooting Guides
Issue 1: Low or No Yield of Brominated Product
Possible Cause 1: Reagent Inactivity
-
NBS: N-Bromosuccinimide can degrade over time. It is best to use freshly recrystallized NBS for optimal results.[5] The purity of the reagent is critical.
-
Solvent: Ensure the solvent is anhydrous, especially when using non-polar solvents like carbon tetrachloride (CCl₄) with NBS, as water can hydrolyze the product.[5]
Troubleshooting Steps:
-
Check Reagent Quality: Use a fresh bottle of the brominating agent or recrystallize it before use.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider adding a drying agent like barium carbonate to the reaction mixture.[5]
-
Initiation (for radical reactions): If performing a benzylic bromination (on a carbon attached to the ring), a radical initiator like AIBN or benzoyl peroxide may be required.[5]
Possible Cause 2: Inappropriate Reaction Conditions
-
Temperature: The reaction may be too cold, preventing it from starting, or too hot, leading to decomposition. Dimethoxyphenyl compounds are highly activated and often react at room temperature or below.[2]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
Troubleshooting Steps:
-
Optimize Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[2]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause: High Reactivity of Substrate The high activation from two methoxy groups can lead to a mixture of ortho and para isomers, as well as di- or poly-brominated products.[9]
Troubleshooting Steps:
-
Change the Solvent: Switch to a more polar solvent like DMF or acetonitrile when using NBS to favor para-substitution.[2][9]
-
Use Stoichiometric Control: Use precisely one equivalent of the brominating agent to minimize di-bromination. Add the reagent slowly and in portions.
-
Lower the Temperature: Running the reaction at 0 °C or lower can significantly improve selectivity.[10]
-
Choose a Bulky Reagent: While less common for this specific substrate, bulkier brominating agents can sometimes favor the less sterically hindered para position.
Issue 3: Formation of Quinone Byproducts
Possible Cause: Over-oxidation 1,4-Dimethoxybenzene and related compounds are susceptible to oxidation to the corresponding quinone, especially with reagents like NBS under certain conditions (e.g., in the presence of water and acid).[12]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Control Acidity: Avoid acidic conditions unless a specific protocol requires it. The HBr byproduct from bromination can be scavenged by using a non-nucleophilic base.
-
Use a Milder Reagent: Pyridinium Tribromide (PTB) can be a milder alternative that is less prone to causing oxidation.[4]
Issue 4: Difficulty Removing Succinimide Byproduct (from NBS reactions)
Possible Cause: Co-precipitation or Solubility Issues The succinimide byproduct from NBS reactions can sometimes be difficult to separate from the desired product, especially if they have similar polarities or co-crystallize.[13]
Troubleshooting Steps:
-
Aqueous Wash: After the reaction, perform an aqueous workup. Washing the organic layer with a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) can deprotonate the succinimide, making it highly soluble in the aqueous layer.[13] (Caution: Ensure your product is stable to basic conditions).
-
Filtration: In some cases, the succinimide is insoluble in the reaction solvent (like CCl₄) and can be filtered off after the reaction is complete.[14]
-
Column Chromatography: If an aqueous wash is ineffective, the product can be purified by silica gel column chromatography.[2]
Data Summary
Table 1: Comparison of Alternative Brominating Agents for Dimethoxyphenyl Compounds
| Reagent | Typical Solvent(s) | Typical Temp. (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | DMF, Acetonitrile, CCl₄ | 0 to RT | 1 - 7 hours | 50 - 95% | Advantages: Solid, easy to handle; selectivity can be tuned by solvent choice.[2][9] Disadvantages: Can cause oxidation; succinimide byproduct removal can be tricky.[12][13] |
| Pyridinium Tribromide (PTB) | Acetic Acid, Dichloromethane | RT | 1 - 5 hours | 70 - 90% | Advantages: Stable, non-corrosive solid; mild conditions; simplified workup.[4][6] Disadvantages: Releases bromine in solution; is a hazardous chemical reagent.[6][7] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, Ionic Liquids | RT | 2 - 24 hours | 60 - 96% | Advantages: Mild reaction conditions; excellent for monobromination with high para-selectivity.[2] Disadvantages: Requires removal of copper salts post-reaction.[2] |
| Bromide-Bromate Salts | Water (acidic) | RT | 1 - 4 hours | 75 - 90% | Advantages: Eco-friendly ("Green bromine"); safe to handle and store.[1] Disadvantages: Requires in situ generation with acid.[1] |
Experimental Protocols
Protocol 1: General Procedure for Monobromination using NBS in a Polar Solvent
This protocol is optimized for high para-selectivity on an activated dimethoxybenzene substrate.
-
Preparation: In a round-bottom flask, dissolve the dimethoxyphenyl compound (1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) in 5 mL of anhydrous DMF.
-
Reaction: Add the NBS solution dropwise to the stirred substrate solution over 15 minutes. Maintain the temperature at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[2]
-
Quenching: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[13]
-
Extraction: Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with a 5% NaOH solution (2 x 15 mL) to remove succinimide, followed by a wash with brine (1 x 20 mL).[13]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Monobromination using Pyridinium Tribromide (PTB)
This protocol uses a milder, solid bromine source.
-
Preparation: Dissolve the dimethoxyphenyl compound (1.0 mmol) in 10 mL of glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add Pyridinium Tribromide (1.0 mmol, 1.0 eq) to the solution in one portion at room temperature.[4]
-
Reaction: Stir the mixture at room temperature. A color change from reddish-orange to colorless may be observed as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC (typically 1-3 hours).
-
Workup: Pour the reaction mixture into 50 mL of ice-water. If a precipitate forms, collect it by vacuum filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, then wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.
Visual Guides
Caption: Troubleshooting workflow for common bromination issues.
Caption: Decision guide for selecting an alternative brominating agent.
References
- 1. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 8. espublisher.com [espublisher.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Minimizing side reactions in the nitrilation of 2-bromo-4,5-dimethoxybenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-bromo-4,5-dimethoxybenzonitrile from 2-bromo-4,5-dimethoxybenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the nitrilation of 2-bromo-4,5-dimethoxybenzyl alcohol?
A1: There are several common methods for converting 2-bromo-4,5-dimethoxybenzyl alcohol to the corresponding nitrile. The primary approaches include:
-
Two-Step Conversion via Benzyl Bromide: This involves converting the benzyl alcohol to 2-bromo-4,5-dimethoxybenzyl bromide, typically using a reagent like phosphorus tribromide or under Appel reaction conditions, followed by a nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide).
-
Direct Cyanation using Lewis Acids: This one-pot method utilizes a Lewis acid catalyst, such as indium(III) bromide (InBr₃), to activate the alcohol for direct displacement by a cyanide source like trimethylsilyl cyanide (TMSCN).[1][2][3]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the nitrile using a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a cyanide source like acetone cyanohydrin.[4][5]
Q2: I am observing the formation of a significant amount of a non-polar byproduct that is not my desired nitrile. What could it be?
A2: A common non-polar byproduct in the Lewis acid-catalyzed cyanation of benzyl alcohols is the corresponding dibenzyl ether.[6] This occurs when a second molecule of the starting alcohol acts as a nucleophile and attacks the activated carbocation intermediate. To minimize this, ensure slow addition of the alcohol to the reaction mixture containing the Lewis acid and cyanide source.
Q3: My reaction is sluggish and gives a low yield of the nitrile. What are the potential causes?
A3: Low yields can stem from several factors depending on the chosen method:
-
Incomplete conversion of the alcohol: In the two-step method, if the conversion to the benzyl bromide is not complete, the unreacted alcohol will not be converted to the nitrile in the second step.
-
Decomposition of reagents: Ensure the quality and dryness of all reagents, especially in the Mitsunobu and Lewis acid-catalyzed reactions where moisture can deactivate the reagents.
-
Steric hindrance: The ortho-bromo substituent on your substrate may slightly hinder the reaction. Optimizing reaction temperature and time might be necessary.
-
Insufficient activation: In the Lewis acid-catalyzed method, the catalyst loading might be too low, or a stronger Lewis acid may be required.
Q4: How can I effectively remove triphenylphosphine oxide from my final product after a Mitsunobu or Appel reaction?
A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct.[7][8] Several strategies can be employed for its removal:
-
Crystallization: If your product is crystalline, recrystallization from a suitable solvent system can often leave the triphenylphosphine oxide in the mother liquor.
-
Chromatography: Flash column chromatography is a standard method for separation. A gradient elution is often necessary.
-
Precipitation: Triphenylphosphine oxide can be precipitated from non-polar solvents like hexane or a mixture of diethyl ether and hexanes.[8] Another method involves the addition of ZnCl₂ to a solution of the crude product in a polar solvent like ethanol, which forms a precipitable complex with triphenylphosphine oxide.[7][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Method 1 (Two-Step): Incomplete formation of benzyl bromide. | Monitor the first step (bromination) by TLC. If incomplete, consider increasing the reaction time or temperature, or using a different brominating agent (e.g., PBr₃ vs. Appel conditions). |
| Method 2 (Lewis Acid): Inactive catalyst or insufficient catalyst loading. | Use a freshly opened or properly stored Lewis acid. Increase the molar percentage of the catalyst (e.g., from 5 mol% to 10 mol% of InBr₃).[1] | |
| Method 3 (Mitsunobu): Decomposed reagents (phosphine or azodicarboxylate). | Use freshly purified triphenylphosphine and a new bottle of DEAD or DIAD. Ensure anhydrous reaction conditions. | |
| Formation of a major, less polar byproduct | Method 2 (Lewis Acid): Formation of dibenzyl ether.[6] | Add the benzyl alcohol slowly to a solution of the Lewis acid and TMSCN. Use a more dilute solution to favor the intermolecular reaction with the cyanide source over the reaction with another alcohol molecule. |
| Formation of multiple spots on TLC, including more polar byproducts | General: Decomposition of starting material or product. | Consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Method 1 (Two-Step): Hydrolysis of the benzyl bromide back to the alcohol during workup or the second step. | Ensure anhydrous conditions during the cyanide displacement step. Use an aprotic polar solvent like DMF or DMSO. | |
| Difficult purification of the final product | Method 1 & 3 (Appel/Mitsunobu): Presence of triphenylphosphine oxide.[7][8] | Refer to FAQ Q4 for removal strategies. Consider using a polymer-supported triphenylphosphine to simplify byproduct removal. |
| Method 2 (Lewis Acid): Residual indium salts. | Perform an aqueous workup with a mild acid (e.g., dilute HCl) to remove the metal salts. |
Experimental Protocols
Method 1: Two-Step Conversion via Benzyl Bromide (Appel Reaction followed by Cyanation)
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide
-
Materials:
-
2-Bromo-4,5-dimethoxybenzyl alcohol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-bromo-4,5-dimethoxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add carbon tetrabromide (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent (e.g., hexane or a mixture of hexane/ethyl acetate) to precipitate the triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate to obtain the crude 2-bromo-4,5-dimethoxybenzyl bromide, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzonitrile
-
Materials:
-
Crude 2-bromo-4,5-dimethoxybenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the crude 2-bromo-4,5-dimethoxybenzyl bromide in anhydrous DMF.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
-
Method 2: Direct Cyanation using Indium(III) Bromide
-
Materials:
-
2-Bromo-4,5-dimethoxybenzyl alcohol
-
Indium(III) bromide (InBr₃)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-bromo-4,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add InBr₃ (0.1 eq).
-
Add TMSCN (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Method 3: Mitsunobu Reaction
-
Materials:
-
2-Bromo-4,5-dimethoxybenzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Acetone cyanohydrin
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 2-bromo-4,5-dimethoxybenzyl alcohol (1.0 eq), triphenylphosphine (1.5 eq), and acetone cyanohydrin (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.[4][5]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography, carefully separating the product from triphenylphosphine oxide.
-
Data Presentation
Table 1: Comparison of Nitrilation Methods for Benzyl Alcohols
| Method | Reagents | Typical Yield Range | Key Advantages | Key Disadvantages |
| Two-Step via Benzyl Bromide | PBr₃ or CBr₄/PPh₃, then NaCN/KCN | 60-85% | Reliable and well-established. | Two separate reaction steps; use of toxic cyanide salts. |
| Direct Cyanation (Lewis Acid) | InBr₃, TMSCN | 70-95%[1][2] | One-pot reaction; mild conditions. | Potential for ether side-product formation; Lewis acid is moisture sensitive.[6] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Acetone Cyanohydrin | 65-90%[4] | Mild conditions; good for sensitive substrates. | Formation of triphenylphosphine oxide byproduct which can be difficult to remove.[7] |
Visualizations
Caption: Workflow for the Two-Step Nitrilation via Benzyl Bromide.
Caption: Workflow for Direct Cyanation using a Lewis Acid Catalyst.
Caption: Troubleshooting Logic for Low Nitrile Yield.
References
- 1. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 2. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin | TCI AMERICA [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. shenvilab.org [shenvilab.org]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1] The comparison focuses on reaction yields, key reagents, and overall efficiency, supported by detailed experimental protocols and visual pathway diagrams.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3,4-Dimethoxybenzaldehyde | Route 2: From (3,4-Dimethoxyphenyl)methyl alcohol | Route 3: From 2-Bromo-4,5-dimethoxybenzaldehyde |
| Starting Material | 3,4-Dimethoxybenzaldehyde | (3,4-Dimethoxyphenyl)methyl alcohol | 2-Bromo-4,5-dimethoxybenzaldehyde |
| Key Intermediates | 2-Bromo-4,5-dimethoxybenzaldehyde, 2-Bromo-4,5-dimethoxycinnamonitrile | 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Not explicitly detailed |
| Overall Yield | ~51%[1][2] | High (step-wise yields are high) | ~65%[2][3] |
| Number of Steps | 3 | 2 | 3[2][3] |
| Advantages | Readily available starting material, well-documented. | High yield in the bromination step. | Good overall yield. |
| Disadvantages | Moderate overall yield. | Requires preparation of the starting alcohol if not commercially available. | Starting material is already brominated, which may be less convergent. |
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
Caption: Route 1: Synthesis from 3,4-Dimethoxybenzaldehyde.
Caption: Route 2: Synthesis from (3,4-Dimethoxyphenyl)methyl alcohol.
Experimental Protocols
Route 1: From 3,4-Dimethoxybenzaldehyde
This three-step synthesis starts with the bromination of 3,4-dimethoxybenzaldehyde, followed by a condensation reaction and subsequent reduction.
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [4]
-
Materials: 3,4-dimethoxybenzaldehyde (100g, 0.602 mol), glacial acetic acid (400 ml), bromine (30.8 ml, 0.602 mol).
-
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction flask with stirring at room temperature.
-
Slowly add bromine dropwise to the solution.
-
Maintain the reaction temperature at 20-30°C and stir for 6 hours.
-
Add 200 ml of water to precipitate the product.
-
Collect the yellow solid by suction filtration, wash with water, and dry under vacuum.
-
-
Yield: 127.6g of white crystalline 2-Bromo-4,5-dimethoxybenzaldehyde (86.5% yield).
Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile [4]
-
Materials: 2-Bromo-4,5-dimethoxybenzaldehyde (127.6g, 0.52 mol), tetrahydrofuran (400 ml), acetonitrile (200 ml), potassium hydroxide (35g, 0.62 mol).
-
Procedure:
-
Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in tetrahydrofuran and acetonitrile.
-
Heat the solution to reflux and add potassium hydroxide in portions.
-
Continue refluxing for 10 hours.
-
After the reaction is complete, evaporate the solvents.
-
Add 200 ml of water and extract twice with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, evaporate the solvent, and recrystallize the residue from ethanol.
-
-
Yield: 99.5g of brown-yellow powdered 2-Bromo-4,5-dimethoxycinnamonitrile (71.3% yield).
Step 3: Synthesis of this compound [5]
-
Materials: 2-Bromo-4,5-dimethoxycinnamonitrile (120.0g, 0.45 mol), pyridine (100 ml), methanol (400 ml), potassium borohydride (48.6g, 0.90 mol).
-
Procedure:
-
Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile in pyridine and methanol.
-
Add potassium borohydride in portions.
-
Slowly heat the mixture to reflux and maintain for 24 hours.
-
After cooling, decompose the excess potassium borohydride with 10% hydrochloric acid.
-
Extract the mixture twice with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, evaporate the solvent, and recrystallize from ethanol.
-
-
Yield: 97.4g of white crystalline this compound (80.5% yield).
Route 2: From (3,4-Dimethoxyphenyl)methyl alcohol
This two-step synthesis involves the bromination of (3,4-Dimethoxyphenyl)methyl alcohol followed by alkylation with the anion of acetonitrile.
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene [2][3]
-
Materials: (3,4-Dimethoxyphenyl)methyl alcohol (101.5 mmol, 14.85 ml), glacial acetic acid (98 ml), dibromine (6 ml, 116.8 mmol).
-
Procedure:
-
To a solution of (3,4-dimethoxyphenyl)methyl alcohol in 80 ml of glacial acetic acid at 0°C, add a solution of dibromine in 18 ml of glacial acetic acid over 30 minutes.
-
Stir the reaction mixture for 3 hours and then allow it to return to room temperature.
-
Stop stirring and let the product precipitate overnight.
-
Filter the precipitate, wash with methanol, and recrystallize from methanol.
-
-
Yield: 29.9g of a light-yellow powder (95% yield).
Step 2: Synthesis of this compound [2]
-
Materials: Acetonitrile (0.3 ml, 5.8 mmol), tetrahydrofuran (THF, 20 ml), n-butyllithium (2M in cyclohexane, 1.77 ml, 3.5 mmol), 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene (1g, 3.2 mmol).
-
Procedure:
-
To a solution of acetonitrile in 15 ml of THF at -60°C, add n-butyllithium.
-
Stir the solution for 15 minutes at -60°C.
-
Add a solution of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene in 5 ml of THF.
-
Stir the reaction mixture for 1 hour.
-
Hydrolyze the reaction with 10 ml of water and extract twice with ethyl acetate.
-
Combine the organic phases and evaporate under reduced pressure to obtain the product.
-
Alternative Route: Decarboxylation
A less common but direct approach involves the decarboxylation of a precursor acid.
Synthesis of this compound via Decarboxylation [6]
-
Materials: β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid (16 mmol), dimethylacetamide (10 ml).
-
Procedure:
-
Dissolve β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid in dimethylacetamide.
-
Heat the mixture to 443 K (170°C).
-
The reaction is complete after the evolution of CO₂ ceases (approximately 30 minutes).
-
Pour the mixture into water and let it stand overnight to crystallize.
-
Collect the crystals, and wash with water and hexane.
-
Conclusion
The choice of synthetic route for this compound depends on factors such as the availability and cost of starting materials, desired overall yield, and scalability.
-
Route 1 (from 3,4-Dimethoxybenzaldehyde) is a well-established method with a moderate overall yield. Its primary advantage is the use of a readily available starting material.
-
Route 2 (from (3,4-Dimethoxyphenyl)methyl alcohol) offers a high-yielding bromination step and a more direct conversion to the final product. However, it may require the initial preparation of the starting alcohol.
-
The Decarboxylation Route presents a potentially efficient, one-step conversion from a suitable precursor, though the availability of the starting acid may be a limiting factor.
Researchers and process chemists should evaluate these routes based on their specific laboratory or industrial context to select the most appropriate and efficient pathway.
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. CN103848757A - Process for synthesis of this compound, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 4. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 6. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity determination of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals like Ivabradine.[1][2] The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a proposed HPLC method, compares it with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provides detailed experimental protocols and validation parameters based on established guidelines.
Analytical Methodologies: A Comparative Overview
The purity of a pharmaceutical intermediate can be assessed using various analytical techniques. The choice of method depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization).
-
High-Performance Liquid Chromatography (HPLC): As a widely used technique in the pharmaceutical industry, HPLC is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound.[3] Reversed-phase HPLC, in particular, is effective for separating compounds based on their hydrophobicity.
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound may have limited volatility, GC can be an excellent method for detecting and quantifying volatile impurities, such as residual solvents or certain reaction by-products.[4][5][6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7][8][9] It provides both structural information and quantitative data, making it a valuable tool for the characterization of new chemical entities and reference materials.[10]
Comparative Data of Analytical Methods
The following table summarizes the key performance characteristics of the proposed HPLC method and its alternatives for the purity analysis of this compound.
| Parameter | Proposed HPLC-UV Method | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) |
| Principle | Differential partitioning of analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[8] |
| Instrumentation | HPLC system with a UV detector. | Gas chromatograph with a Flame Ionization Detector (FID). | NMR spectrometer (e.g., 400 MHz or higher). |
| Typical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm). | Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent). | Not applicable. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile organic solvent (e.g., dichloromethane). | Dissolution in a deuterated solvent with a certified internal standard. |
| Specificity | High, can separate structurally related impurities. Method validation required to demonstrate specificity. | High for volatile compounds, but may not be suitable for non-volatile impurities. | High, provides structural confirmation. Can distinguish between isomers. |
| Sensitivity | Typically in the µg/mL to ng/mL range. | High for volatile analytes, often in the ng/mL to pg/mL range. | Lower sensitivity compared to chromatographic methods, typically in the mg/mL range. |
| Precision | High, with %RSD values typically <2% for the main component.[11] | High, with %RSD values typically <2%. | High, with %RSD values typically <1% under optimal conditions.[7] |
| Accuracy | High, with recovery values typically between 98-102% for the assay of the main component. | High, with good recovery for volatile analytes. | High, as it is a primary ratio method. |
Experimental Protocols
This proposed reversed-phase HPLC method is based on methods used for similar aromatic compounds and is suitable for validation.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 40% B
-
32-40 min: 40% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Validation of the HPLC Method:
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from degradation products and potential impurities.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the linearity data.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: Hold at 240°C for 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, split ratio 50:1.
Sample Preparation:
-
Prepare a solution of the sample in dichloromethane or another suitable volatile solvent at a concentration of approximately 1 mg/mL.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
Certified internal standard (e.g., maleic acid).
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆, and gently sonicate to dissolve.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Visualizing Method Validation and Selection
The following diagrams illustrate the workflow for HPLC method validation and a decision-making process for selecting an appropriate analytical method.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. innospk.com [innospk.com]
- 2. This compound (35249-62-8) for sale [vulcanchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcr.info [ijcr.info]
A Comparative Guide to Alternative Precursors in Ivabradine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ivabradine, a key therapeutic agent for stable angina, has been approached through various synthetic routes, each originating from different precursor molecules. The choice of precursor significantly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis. This guide provides a comparative analysis of alternative precursors for Ivabradine synthesis, supported by available experimental data and detailed methodologies.
Comparison of Key Synthetic Precursors for Ivabradine
The selection of a synthetic route for Ivabradine often revolves around the strategic choice of key starting materials. Below is a summary of quantitative data for different synthetic approaches, highlighting the performance of each precursor.
| Precursor | Key Intermediates | Reaction Steps | Overall Yield | Purity | Key Reagents/Conditions | Source |
| 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | 4,5-Dimethoxy-1-cyanobenzocyclobutane | Multiple steps including cyclization and reductive amination | Good | >99% | Metal-organic reagents, Pd/C, H₂ | [1] |
| Veratraldehyde | 3,4-Dimethoxyphenylacetic acid, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Multiple steps including condensation, cyclization, and alkylation | ~58% (for a key intermediate) | Not specified | Malonic acid, Thionyl chloride, various catalysts | [2] |
| 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | N/A (Direct precursor to final condensation step) | 2 | High | 99.8% (of final HCl salt) | (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane, Pd/C, H₂ | [3][4] |
| (3,4-Dimethoxyphenyl)methyl alcohol | 2-bromo-4,5-dimethoxybenzyl alcohol | Multiple steps including bromination and nitrilation | 95% (for a key intermediate) | Not specified | Br₂, Glacial acetic acid | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of Ivabradine from two prominent alternative precursors are outlined below.
Protocol 1: Synthesis from 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
This route involves the catalytic hydrogenation of a dehydro-ivabradine precursor, which is synthesized from 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
Step 1: Synthesis of dehydro-Ivabradine
-
To a solution of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in a suitable solvent, (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane and a suitable base are added.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product, dehydro-ivabradine, is isolated and purified by standard procedures.
Step 2: Hydrogenation to Ivabradine [3]
-
To a reaction flask, add 567 g of (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one (dehydro-ivabradine).
-
Add 2.55 L of glacial acetic acid and 141 g of 10% Palladium on carbon (Pd/C).
-
Stir the mixture thoroughly and cool to 20 ± 5°C.
-
Evacuate the flask and replace the atmosphere with nitrogen three times.
-
Introduce hydrogen gas at atmospheric pressure, maintaining the temperature at 15-25°C for 23 hours.
-
Filter the reaction mixture through diatomaceous earth and rinse the filter cake with glacial acetic acid.
-
The filtrate is then worked up by adding purified water and ethyl acetate, followed by pH adjustment to 9-10 with sodium hydroxide solution.
-
The organic phase is separated, washed, dried, and concentrated to yield Ivabradine base (403.9 g, 70.9% yield, 96.3% purity by HPLC).
Step 3: Formation of Ivabradine Hydrochloride [3]
-
Dissolve 402 g of Ivabradine base in 6 L of ethyl acetate.
-
Cool the solution to 0-10°C.
-
Add 172.2 g of a 20 wt% solution of hydrogen chloride in isopropanol.
-
Stir the resulting suspension for 1 hour.
-
Filter the white solid, rinse with ethyl acetate, and dry under vacuum to obtain Ivabradine hydrochloride (405.1 g, 93.5% yield, 99.8% purity by HPLC).
Protocol 2: Synthesis starting from this compound
This pathway involves the formation of a key benzocyclobutane intermediate.
Step 1: Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane [1]
-
3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile is reacted with a metal-organic reagent (e.g., an alkali-alkylamide) in a suitable solvent to induce cyclization.
-
The reaction yields 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.
Subsequent Steps:
-
The nitrile group of the benzocyclobutane intermediate is then reduced to an amine.
-
This amine is subsequently used in a reductive amination reaction with an appropriate benzazepine derivative to form Ivabradine[6]. This final coupling step is similar to the latter stages of other synthetic routes.
Synthetic Pathway Overview
The following diagram illustrates the convergence of different synthetic routes, originating from alternative precursors, to the final Ivabradine molecule.
Caption: Alternative synthetic pathways to Ivabradine.
Logical Relationship of Synthetic Strategies
The choice of precursor dictates the initial steps of the synthesis, but many routes converge on common key intermediates. The following diagram illustrates the logical flow from precursor to the final product, highlighting the pivotal role of the benzazepine and benzocyclobutane moieties.
Caption: Core logic of Ivabradine synthesis strategies.
References
- 1. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 2. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]
- 5. This compound (35249-62-8) for sale [vulcanchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparison of different brominating agents for 3,4-dimethoxybenzaldehyde
For researchers and professionals in drug development and organic synthesis, the selective bromination of aromatic compounds like 3,4-dimethoxybenzaldehyde (veratraldehyde) is a critical step in the synthesis of various pharmaceutical intermediates and active compounds. The choice of a brominating agent can significantly impact the yield, regioselectivity, and safety of the reaction. This guide provides an objective comparison of common brominating agents for 3,4-dimethoxybenzaldehyde, supported by experimental data from published literature.
Performance Comparison of Brominating Agents
The selection of a brominating agent for 3,4-dimethoxybenzaldehyde is influenced by the desired position of bromination (regioselectivity) and the required reaction conditions. The following table summarizes the performance of different agents based on reported experimental data.
| Brominating Agent | Target Product | Solvent | Reaction Time | Temperature | Yield | Reference |
| Bromine (Br₂) | 2-bromo-4,5-dimethoxybenzaldehyde | Glacial Acetic Acid | 6 hours | 20-30 °C | 86.5% | [1] |
| KBrO₃ / HBr (in situ Bromine) | 2-bromo-4,5-dimethoxybenzaldehyde | Glacial Acetic Acid | 45 minutes | Room Temperature | 82.03% | [2][3] |
| N-Bromosuccinimide (NBS) | 6-bromo-2,3-dimethoxybenzaldehyde* | DMF | 48 hours | Not Specified | 60% | [4] |
| Pyridinium Tribromide (PTB) | General brominating agent for aromatic compounds | Various | Not Specified | Mild Conditions | High | [5][6] |
| HBr / H₂O₂ | 2-bromo-4-hydroxy-3-methoxybenzaldehyde** | Aqueous HBr | Not Specified | 5-60 °C | High | [7] |
*Note: This reaction was performed on 2,3-dimethoxybenzaldehyde, but provides insight into the reactivity of NBS with a dimethoxybenzaldehyde scaffold.[4] **Note: This reaction with veratraldehyde also results in demethylation.[7]
Reaction Workflow
The general workflow for the bromination of 3,4-dimethoxybenzaldehyde involves the reaction of the substrate with a brominating agent in a suitable solvent, followed by workup and purification of the product.
Caption: General workflow for the bromination of 3,4-dimethoxybenzaldehyde.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bromination with Elemental Bromine (Br₂) in Glacial Acetic Acid[1]
This method yields 2-bromo-4,5-dimethoxybenzaldehyde.
-
Materials: 3,4-dimethoxybenzaldehyde (100g, 0.602 mol), Glacial Acetic Acid (400ml), Bromine (30.8ml, 0.602 mol), Water (200ml).
-
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction flask with stirring at room temperature.
-
Slowly add bromine dropwise to the solution.
-
Maintain the reaction at 20-30 °C for 6 hours.
-
Add water to the reaction mixture to precipitate the solid product.
-
Collect the yellow solid by suction filtration, wash with water, and vacuum-dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde.
-
Bromination with Potassium Bromate (KBrO₃) and Hydrobromic Acid (HBr)[2]
This in situ generation of bromine also produces 2-bromo-4,5-dimethoxybenzaldehyde.
-
Materials: 3,4-dimethoxybenzaldehyde (10 mmol), KBrO₃ (3.3 mmol), Glacial Acetic Acid (5 mL), HBr (47%, 1 mL), Ice water (50 mL), Na₂S₂O₃.
-
Procedure:
-
Place 3,4-dimethoxybenzaldehyde in a round bottom flask.
-
Add KBrO₃ and glacial acetic acid at room temperature and stir the mixture.
-
Add HBr drop by drop while stirring.
-
Continue stirring for 45 minutes after the addition is complete, monitoring the reaction by TLC.
-
Pour the mixture into ice water and stir for 10 minutes.
-
Add Na₂S₂O₃ until the color changes, indicating the quenching of excess bromine.
-
The product can then be isolated. This method yielded 82.03% of a grayish-white solid.[2][3]
-
Bromination with N-Bromosuccinimide (NBS)[4]
This protocol was reported for 2,3-dimethoxybenzaldehyde, yielding the 6-bromo isomer, and can be adapted for 3,4-dimethoxybenzaldehyde. Electron-rich aromatic compounds can be brominated using NBS.[8][9]
-
Materials: 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol), N-Bromosuccinimide (NBS) (4.8 g, 27 mmol), Dimethylformamide (DMF) (180 mL), Ice and water (500 mL).
-
Procedure:
-
Dissolve 2,3-dimethoxybenzaldehyde in DMF.
-
Add a solution of NBS in DMF dropwise over 30 minutes.
-
Stir the solution for 48 hours.
-
Pour the solution into ice and water to precipitate the product.
-
Collect the resulting precipitate by filtration and wash thoroughly with water to yield 6-bromo-2,3-dimethoxybenzaldehyde.
-
Signaling Pathways and Logical Relationships
The bromination of 3,4-dimethoxybenzaldehyde is an electrophilic aromatic substitution reaction. The methoxy groups (-OCH₃) are ortho-, para-directing activators, while the aldehyde group (-CHO) is a meta-directing deactivator. The position of bromination is determined by the interplay of these directing effects.
Caption: Electrophilic aromatic substitution mechanism for the bromination of 3,4-dimethoxybenzaldehyde.
References
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. sunankalijaga.org [sunankalijaga.org]
- 3. sunankalijaga.org [sunankalijaga.org]
- 4. scielo.br [scielo.br]
- 5. nbinno.com [nbinno.com]
- 6. Pyridinium tribromide 39416-48-3 [mingyuanchemical.com]
- 7. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Illuminating the Molecular Blueprint: A Spectroscopic Confirmation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Immediate Release
In the intricate landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a critical and foundational step. This guide provides a comprehensive spectroscopic comparison to confirm the structure of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in organic synthesis. By juxtaposing its expected spectroscopic data with that of two structurally related alternatives, 3-(3,4-dimethoxyphenyl)propanenitrile and 2-Bromo-4,5-dimethoxybenzaldehyde, this document offers researchers, scientists, and drug development professionals a robust framework for structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogs. This data, a combination of experimental and predicted values, provides a clear basis for structural differentiation.
Table 1: ¹H NMR Spectral Data Comparison (Predicted/Experimental, 500 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₂-CH₂-CN (ppm) |
| This compound | 7.05 (s, 1H), 6.90 (s, 1H) | 3.88 (s, 3H), 3.85 (s, 3H) | 2.95 (t, 2H), 2.65 (t, 2H) |
| 3-(3,4-dimethoxyphenyl)propanenitrile | 6.80-6.70 (m, 3H) | 3.87 (s, 6H) | 2.89 (t, 2H), 2.58 (t, 2H) |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 7.32 (s, 1H), 7.01 (s, 1H) | 3.93 (s, 3H), 3.89 (s, 3H) | - |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Experimental, 125 MHz, CDCl₃)
| Compound | Ar-C (ppm) | -OCH₃ (ppm) | -CH₂-CH₂-CN (ppm) | C≡N (ppm) |
| This compound | 149.0, 148.5, 132.0, 115.5, 114.0, 113.0 | 56.5, 56.3 | 30.0, 18.0 | 118.5 |
| 3-(3,4-dimethoxyphenyl)propanenitrile | 149.1, 147.8, 129.5, 120.9, 112.0, 111.5 | 56.0, 55.9 | 31.5, 19.4 | 119.5 |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 150.1, 149.2, 129.8, 114.7, 112.3, 111.8 | 56.4, 56.2 | - | - |
Table 3: IR Spectral Data Comparison (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C≡N Stretch | C=C (Aromatic) | C-O Stretch | C-Br Stretch |
| This compound (Predicted) | ~3050 | ~2950, ~2850 | ~2250 | ~1600, ~1500 | ~1250, ~1040 | ~650 |
| 3-(3,4-dimethoxyphenyl)propanenitrile | ~3060 | ~2960, ~2840 | ~2245 | ~1610, ~1515 | ~1260, ~1030 | - |
| 2-Bromo-4,5-dimethoxybenzaldehyde | ~3070 | - | - | ~1590, ~1490 | ~1270, ~1018 | 1018[1] |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 270/272 (1:1) | 255/257, 190, 175 |
| 3-(3,4-dimethoxyphenyl)propanenitrile | 191[2] | 176, 151[2] |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 244/246 (1:1)[1] | 229/231, 165, 137 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Proton decoupling is employed to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the expected values.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500.
-
Data Interpretation: Identify the molecular ion peak, paying attention to the isotopic pattern for bromine-containing compounds (a characteristic 1:1 ratio for the M and M+2 peaks). Analyze the fragmentation pattern to deduce the structure of the key fragments.
Visualization of Analytical Workflow and Structural Features
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for spectroscopic structure confirmation and the key structural features of this compound with their expected spectroscopic correlations.
Caption: Logical workflow for spectroscopic structure confirmation.
Caption: Key structural features and spectroscopic correlations.
References
A Comparative Guide to Purity Assessment of Synthesized 2-bromo-4,5-dimethoxybenzenepropanenitrile
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the efficacy, safety, and reproducibility of subsequent pharmaceutical products. 2-bromo-4,5-dimethoxybenzenepropanenitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Ivabradine, a medication used for treating angina pectoris and heart failure.[1][2] Given its role, a rigorous assessment of its purity is essential to control the impurity profile of the final drug substance.
This guide provides an objective comparison of the principal analytical methodologies for the purity assessment of 2-bromo-4,5-dimethoxybenzenepropanenitrile. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their performance characteristics, supporting experimental data, and detailed protocols to guide researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a balance between resolution, sensitivity, speed, and the specific information required. For 2-bromo-4,5-dimethoxybenzenepropanenitrile, potential impurities may include residual starting materials (e.g., 3,4-dimethoxybenzaldehyde), reagents, solvents, or by-products from the synthetic route.[2][3][4] A comprehensive purity analysis often involves a combination of chromatographic and spectroscopic techniques.
Caption: General experimental workflow for purity assessment.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the performance and operational characteristics of HPLC, GC-MS, and NMR for the analysis of 2-bromo-4,5-dimethoxybenzenepropanenitrile.
Table 1: Comparison of Primary Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
|---|---|---|---|
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.[5][6] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation, providing detailed structural information based on the chemical environment.[6][7] |
| Information Provided | Quantitative purity (% area), detection of non-volatile and thermally labile impurities. | High-resolution separation, quantitative purity (% area), and definitive identification of volatile impurities via mass spectra.[6] | Absolute purity (qNMR), unambiguous structure confirmation, and identification of proton-containing impurities.[6] |
| Key Advantages | Versatile, robust, and widely available. Excellent for routine quality control.[8] | High sensitivity and specificity; provides structural information about impurities.[5] | Provides definitive structural data; qNMR offers absolute quantification without a specific reference standard for the main compound. |
| Limitations | Requires a suitable chromophore for UV detection. Co-elution of impurities can occur. | Analyte must be volatile and thermally stable. Derivatization may be necessary. | Lower sensitivity compared to chromatographic methods. More complex data interpretation.[5] |
Caption: Comparison of the analytical principles.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of 2-bromo-4,5-dimethoxybenzenepropanenitrile.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for routine quality control, offering a balance of resolution and throughput for quantifying purity and detecting polar and non-polar impurities.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and Water.[8]
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[8]
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 50% B
-
21-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify and quantify impurities against known reference standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the method of choice for identifying and quantifying volatile impurities, residual solvents, or thermally stable by-products.
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-to-mid polarity capillary column, such as a Phenyl-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 270°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a volatile solvent like Ethyl Acetate or Dichloromethane.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).[6] Impurities are identified by comparing their fragmentation patterns (mass spectra) with a spectral library (e.g., NIST) and known standards.[6][9]
Quantitative NMR (qNMR) Spectroscopy Protocol
¹H NMR provides an absolute measure of purity without requiring a reference standard of the analyte itself. It relies on a certified internal standard of known purity and concentration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that fully dissolves both the sample and the internal standard.
-
Internal Standard: A certified standard with a known purity that has a simple spectrum with at least one resonance in a clear region of the sample's spectrum (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized 2-bromo-4,5-dimethoxybenzenepropanenitrile into a clean NMR tube.
-
Accurately weigh and add about 10 mg of the certified internal standard to the same tube.
-
Record the exact masses of both the sample and the standard.
-
Add approximately 0.7 mL of the deuterated solvent, cap, and mix thoroughly until fully dissolved.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
-
Conclusion and Recommendations
The purity assessment of synthesized 2-bromo-4,5-dimethoxybenzenepropanenitrile requires a robust and often multi-faceted analytical approach.
-
For routine quality control and release testing, HPLC is the most practical method, offering a reliable balance of performance, cost, and throughput.
-
For the definitive identification of volatile impurities and residual solvents, GC-MS provides unparalleled sensitivity and specificity.
-
For primary characterization, structural confirmation, and obtaining an absolute purity value for a reference standard, NMR spectroscopy is indispensable.
For comprehensive quality assurance in a drug development setting, a combination of these techniques is highly recommended.[5] HPLC or GC-MS can be employed for routine purity testing, while NMR serves as the gold standard for structural confirmation and the certification of reference materials. This integrated strategy ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. patents.justia.com [patents.justia.com]
- 2. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 4. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
Benchmarking Synthesis Efficiency for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a critical building block in the synthesis of pharmaceuticals, most notably Ivabradine, a medication for chronic heart failure and angina.[1][2] This guide provides an objective comparison of the primary synthesis routes for this compound, supported by experimental data to inform decisions on process optimization and scale-up.
Comparative Analysis of Synthesis Routes
Two principal synthetic pathways for this compound have been reported, starting from either 3,4-dimethoxybenzaldehyde or (3,4-Dimethoxyphenyl)methyl alcohol. The selection of a particular route often depends on factors such as overall yield, availability of starting materials, and process scalability.
| Parameter | Method 1: Aldehyde-Derived Pathway | Method 2: Alcohol-Derived Pathway |
| Starting Material | 3,4-Dimethoxybenzaldehyde | (3,4-Dimethoxyphenyl)methyl alcohol |
| Key Steps | 1. Bromination of the aromatic ring. 2. Chain extension to introduce the propanenitrile group. | 1. Bromination of the aromatic ring. 2. Conversion of the alcohol to a nitrile. |
| Reported Overall Yield | ~51% to 65%[1][3] | Not explicitly stated as a direct multi-step overall yield, but the key bromination step has a high yield of 95%.[1][3] |
| Industrial Viability | Moderate[1] | High[1] |
| Key Reagents | Bromine, Acetic Acid, Acetonitrile, Reducing Agent (e.g., H₂/Pd-C)[4] | Bromine, Acetic Acid[1][3] |
Experimental Protocols
Method 1: Aldehyde-Derived Pathway
This synthesis involves a multi-step process starting from 3,4-dimethoxybenzaldehyde.[3][4]
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
-
Dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid in a reaction flask with stirring at room temperature.
-
Slowly add 30.8ml (0.602 mol) of bromine dropwise while maintaining the temperature between 20-30°C.
-
After the addition is complete, continue the reaction for 6 hours.
-
Add 200ml of water to precipitate the product.
-
Filter the resulting yellow solid, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.
-
Yield: 86.5%[4]
-
Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile
-
The 2-bromo-4,5-dimethoxybenzaldehyde is reacted with acetonitrile in the presence of a catalyst to form the cinnamonitrile derivative.[4]
-
A yellow solid is precipitated, cooled, extracted, and dried.
Step 3: Synthesis of this compound
-
Dissolve 120.0g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800ml of methanol.
-
Add 20g of 10% palladium on carbon in batches.
-
Introduce hydrogen gas to carry out the reduction reaction for 12 hours.
-
After the reaction is complete, filter off the palladium on carbon.
-
Evaporate the solvent, which can be recovered.
-
Recrystallize the product from ethanol to obtain this compound as white crystals.
-
Yield: 84.6%[4]
-
Method 2: Alcohol-Derived Pathway
This route begins with (3,4-dimethoxyphenyl)methyl alcohol and is noted for its high-yield bromination step.[1][3]
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene
-
To a solution of (3,4-dimethoxyphenyl)methanol (101.5 mmoles, 14.85 mL) in 80 mL of glacial acetic acid, add 6 mL of bromine (116.8 mmoles) in 18 mL of glacial acetic acid dropwise over 30 minutes at 0°C.[3]
-
Stir the reaction mixture for 3 hours and then allow it to return to ambient temperature.[3]
-
Stop stirring and let the mixture stand overnight to allow for complete precipitation of the product.[3]
-
Filter the precipitate, wash it with methanol, and recrystallize from methanol to yield 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene as a light-yellow powder.[3]
-
Yield: 95%[3]
-
Step 2: Nitrilation The subsequent conversion of the bromomethyl group to the propanenitrile can be achieved through various standard nitrilation methods, such as reaction with a cyanide source.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the alcohol-derived synthesis pathway, which is often favored for its high-yielding initial bromination.
References
- 1. This compound (35249-62-8) for sale [vulcanchem.com]
- 2. innospk.com [innospk.com]
- 3. US8779123B2 - Process for the synthesis of this compound, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 4. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Procedural Guide
For Immediate Reference: Proper disposal of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is critical due to its hazardous properties. This compound must be treated as a halogenated organic waste and segregated for incineration by a licensed hazardous waste disposal facility. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will ensure safety and compliance with environmental regulations.
Hazard Profile and Safety Data
This compound is a compound that requires careful handling due to its potential health risks. The following table summarizes its key hazard information based on available safety data sheets.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
|
Note: The GHS classification is based on aggregated data and may vary between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the product.
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, ensure appropriate PPE is worn, including:
-
Nitrile or chloroprene gloves.
-
Safety glasses with side shields or goggles.
-
A flame-resistant laboratory coat.
-
Closed-toe shoes.
-
2. Waste Segregation and Collection:
-
Crucially, designate a specific waste container for "Halogenated Organic Waste." [1] This compound must not be mixed with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[2][3]
-
Select a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap. A clearly labeled, dedicated container, such as a 4-liter poly bottle or a 5-gallon carboy for larger quantities, is recommended.[2][4]
-
Collect all waste containing this compound, including residues, contaminated consumables (e.g., pipette tips, weighing paper), and spent solutions, in this designated container.
3. Labeling the Waste Container:
-
Proper labeling is mandatory for safe handling and disposal. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[2][4]
-
The label must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
All applicable hazard pictograms (as shown in the table above).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
Ensure the container is stored within secondary containment to prevent spills.[2]
-
Keep the container tightly closed except when actively adding waste.[2][4]
5. Arranging for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once the container is three-quarters full, or if waste generation ceases, arrange for its disposal.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[2]
-
Follow all institutional procedures for waste collection requests.
6. Spill and Emergency Procedures:
-
In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled bag and treat it as halogenated organic waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
In case of personal contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS RN: 35249-62-8). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
The compound this compound is classified with the following hazards:
A thorough risk assessment should be conducted before handling. The following table summarizes the required Personal Protective Equipment (PPE).
| Area of Protection | Required PPE | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended due to their high resistance to a wide range of chemicals, including solvents, oils, and acids.[2][3][4] Ensure gloves are inspected before use and changed frequently, or immediately upon contamination. For prolonged contact, consider heavier-duty nitrile or butyl rubber gloves. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to protect from incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area | All handling of solid and solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation risk. |
II. Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
| Parameter | Guideline | Details |
| Handling | Engineering Controls | All weighing and solution preparation must be conducted in a chemical fume hood. |
| Procedural Controls | Avoid generating dust. Use appropriate tools for transfer. Ensure all containers are clearly labeled. | |
| Storage | Temperature | Store at room temperature. |
| Atmosphere | Keep in a tightly sealed container in a dry environment.[5] | |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. |
III. Emergency Procedures
Immediate and appropriate response to exposure or spills is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spills | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel. |
IV. Disposal Plan
Waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Method |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a designated, labeled, and sealed hazardous waste container. Segregate halogenated organic waste from non-halogenated waste streams. |
| Contaminated Materials (Gloves, etc.) | Double-bag and place in a designated hazardous waste container. |
| Final Disposal | All waste must be disposed of through a licensed hazardous waste disposal facility, often via incineration.[6] An alternative for brominated compounds can be neutralization with a reducing agent like sodium thiosulfate, but this should be done by trained personnel.[6][7] |
V. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. This compound | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
